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  • Product: 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride
  • CAS: 2098122-74-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 1-(2,6-dichlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2,6-dichlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. The strategic placement of the dichlorophenyl group makes this compound a valuable synthon for accessing a range of biologically active molecules. This document will cover its chemical identity, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic view for professionals in the field.

Chemical Identity and Physicochemical Properties

1-(2,6-Dichlorophenyl)propan-1-amine is a chiral primary amine. The presence of a stereocenter at the carbon atom attached to the amine group and the phenyl ring gives rise to two enantiomers, (R) and (S).[1] The hydrochloride salt is the common form for handling and formulation purposes.

PropertyValueSource
IUPAC Nomenclature (R)-1-(2,6-dichlorophenyl)propan-1-amine hydrochloride(S)-1-(2,6-dichlorophenyl)propan-1-amine hydrochlorideN/A
CAS Number (R)-enantiomer HCl: 1391503-15-3(S)-enantiomer HCl: N/A[2]
Molecular Formula C₉H₁₁Cl₂N · HCl[2]
Molecular Weight 240.56 g/mol [2]
Appearance Expected to be a crystalline solidN/A
Solubility Aliphatic amines show some solubility in water and good solubility in polar organic solvents.[3] The hydrochloride salt form is expected to enhance aqueous solubility.[3]
Chirality Exists as two enantiomers due to a single stereocenter. While the nitrogen atom is also a stereocenter, the low energy barrier for nitrogen inversion prevents the isolation of stable atropisomers.[3][4][3][4]

Synthesis and Stereochemical Control

The most logical and widely applicable synthetic route to 1-(2,6-dichlorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(2,6-dichlorophenyl)propan-1-one.[5][6] This method is highly versatile and can be adapted for stereoselective synthesis.

Synthesis of the Ketone Precursor

The synthesis of the ketone precursor, 1-(2,6-dichlorophenyl)propan-1-one, can be achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Synthesis of the ketone precursor via Friedel-Crafts acylation.

Reductive Amination for Racemic Amine

The racemic 1-(2,6-dichlorophenyl)propan-1-amine can be synthesized by reacting 1-(2,6-dichlorophenyl)propan-1-one with a source of ammonia (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation as they are mild and selective for the imine intermediate.[5][7]

Experimental Protocol (Hypothetical):

  • To a solution of 1-(2,6-dichlorophenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The hydrochloride salt can be precipitated by treating a solution of the free amine in an appropriate solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent.

Stereoselective Synthesis and Chiral Resolution

For drug development, obtaining enantiomerically pure compounds is often crucial.[8] This can be achieved through two primary strategies:

  • Asymmetric Reductive Amination: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the reduction of the imine intermediate.[9]

  • Chiral Resolution of the Racemic Mixture: This is a common and practical approach where the racemic amine is separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.[10][11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving chiral amines.[13]

Caption: General workflow for the synthesis and chiral resolution of 1-(2,6-dichlorophenyl)propan-1-amine.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 1-(2,6-dichlorophenyl)propan-1-amine HCl.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-N), the methylene protons (CH₂), and the methyl protons (CH₃). The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The methine proton, being adjacent to the nitrogen and the aromatic ring, would be deshielded and appear as a multiplet. The methylene and methyl protons of the propyl group will show characteristic splitting patterns (e.g., a triplet for the methyl group and a multiplet for the methylene group). The amine protons (NH₂) may appear as a broad singlet.[14]

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms bearing the chlorine atoms appearing at a characteristic chemical shift. The carbon of the methine group (C-N) will also be readily identifiable.

  • MS (Mass Spectrometry): The mass spectrum of the free amine (molecular weight 204.09 g/mol for the free base) would show a molecular ion peak (M⁺). Characteristic fragmentation patterns for primary amines include the loss of an alkyl group adjacent to the nitrogen, leading to a stable iminium cation. In this case, the loss of an ethyl group (M-29) would likely be a prominent fragment.[15]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations would be present in the fingerprint region.

Chiral HPLC Analysis

A robust chiral HPLC method is critical for determining the enantiomeric purity.

Hypothetical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is typically effective for separating chiral amines. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., 220 or 254 nm) would be appropriate.

Applications in Drug Development

The 2,6-dichlorophenyl moiety is a common feature in a number of pharmacologically active compounds. This structural motif can influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, 1-(2,6-dichlorophenyl)propan-1-amine serves as a key building block or intermediate in the synthesis of more complex drug candidates.[][17]

The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, to build larger and more complex molecules. For instance, derivatives of 2,6-dichlorophenyl-containing compounds have been investigated for their potential as inhibitors of various enzymes and receptors.[18][19][20] The chirality of the amine is likely to be a critical determinant of the biological activity of its derivatives, with one enantiomer often exhibiting significantly higher potency than the other.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(2,6-dichlorophenyl)propan-1-amine HCl was not found in the provided search results, general precautions for handling chlorinated aromatic amines should be followed.[21][22][23][24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride is a valuable chiral building block with significant potential in the discovery and development of new therapeutic agents. Its synthesis via reductive amination is a well-established and adaptable method, and its enantiomers can be effectively resolved using chiral HPLC. A thorough analytical characterization is paramount to ensure the quality and stereochemical integrity of this important intermediate. As with all chemical reagents, appropriate safety precautions must be observed during handling and use. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Safety Data Sheet. (2024, September 25). Cayman Chemical.
  • Structural and Physical Properties of Amines. (2015, July 19). Chemistry LibreTexts.
  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. (2023, February 1). PMC.
  • SAFETY D
  • SAFETY DATA SHEET. (2000, January 28). Fisher Scientific.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019, October 10). PubMed.
  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
  • SAFETY D
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • 1-(3,4-Dichlorophenyl)
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019, September 18).
  • 1-(2,6-dichlorophenyl)propan-2-amine hydrochloride (C9H11Cl2N). PubChemLite.
  • 2,3-dibromo-1-(2,6-dichlorophenyl)propan-1-one. Sigma-Aldrich.
  • Chirality (chemistry). Wikipedia.
  • Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone.
  • 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)...
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Application Note – PROTAC formation (via reductive amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • API Synthesis Intermediates & Raw M
  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. The Royal Society of Chemistry.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][8][21]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.

  • (S)-1-(2,6-dichlorophenyl)propan-1-amine hcl. BLDpharm.
  • Chiral HPLC Separ
  • 1391503-15-3 | (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl. ChemScene.
  • Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019, September 18).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022, December 3). MDPI.
  • The Importance of API Intermediate Manufacturers in the Indian Pharma Industry. (2025, September 29).
  • Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. (2021, March 31). MDPI.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5).
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. (2019, October 4).
  • Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1. ChemRxiv.
  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)
  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • 1213589-61-7 | (R)-1-(2,6-DICHLOROPHENYL)PROPAN-1-AMINE. AiFChem.

Sources

Exploratory

Solubility of 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride in water vs organic solvents

Executive Summary This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391577-48-2 for (S)-isomer;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391577-48-2 for (S)-isomer; 1391503-15-3 for (R)-isomer). As a chlorinated phenethylamine derivative in its hydrochloride salt form, this compound exhibits a complex solubility behavior governed by the competition between its high-energy ionic crystal lattice and the solvation potential of its lipophilic 2,6-dichlorophenyl moiety.

This document is designed for application scientists and process chemists. It moves beyond static data points to establish a self-validating experimental protocol for solubility determination, grounded in thermodynamic principles and Structure-Activity Relationships (SAR).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-(2,6-Dichlorophenyl)propan-1-amine HCl, one must understand the structural forces at play. The molecule is an amphiphile existing in a salt lattice.

Structural Competitors
  • The Ionic Head (

    
    ):  The primary amine hydrochloride creates a high melting point solid (typically 
    
    
    
    C) due to strong electrostatic interactions in the crystal lattice. This drives water solubility via ion-dipole interactions.
  • The Lipophilic Tail (2,6-Dichlorophenyl): The addition of two chlorine atoms at the ortho positions significantly increases the lipophilicity (

    
    ) compared to the non-chlorinated analog.
    
    • Steric Shielding: The 2,6-substitution creates steric hindrance near the benzylic position, potentially disrupting tight pi-stacking in the solid state but also limiting solvation access in bulky solvents.

The Thermodynamics of Dissolution

Solubility is the point where the free energy of solution (


) is zero. For this salt, the process involves two steps:[1][2]
  • Lattice Disruption (Endothermic): Overcoming the electrostatic attraction between the ammonium cation and chloride anion.

  • Solvation (Exothermic): Formation of solvent shells around the ions.



  • In Water: High dielectric constant (

    
    ) stabilizes the dissociated ions, overcoming the lattice energy.
    
  • In Organics: Low dielectric constants cannot stabilize the free ions. Dissolution only occurs if the solvent can solvate the ion pair or if the lipophilic tail interaction dominates (which is rare for HCl salts without specific cosolvents).

Predicted Solubility Profile (SAR Analysis)

Note: While specific batch-to-batch values vary, the following profile is derived from structure-activity relationships of structurally homologous chlorinated phenethylamine salts.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH < 5)High (>50 mg/mL) Strong ion-dipole hydration of

and

.
Aqueous Water (pH > 9)Low (<1 mg/mL) Deprotonation to free base drastically reduces polarity.
Polar Protic Methanol / EthanolHigh to Moderate H-bonding capability solvates ions; alkyl chain interacts with phenyl ring.
Polar Aprotic DMSO / DMFVery High High dipole moment solvates cation; sulfur/nitrogen centers stabilize structure.
Chlorinated Dichloromethane (DCM)Low to Moderate Solubilization occurs via "tight ion-pair" mechanisms rather than free ions.
Non-Polar Hexane / HeptaneNegligible Lack of dipole moment; Lattice energy

Solvation energy.

Experimental Protocol: Equilibrium Solubility

Directive: Do not rely on visual estimation. Use the Shake-Flask method coupled with HPLC-UV quantitation for definitive data.

Workflow Visualization

The following diagram outlines the critical path for determining thermodynamic solubility, ensuring phase equilibrium is reached.

SolubilityWorkflow Start Start: Solid Sample Preparation SolventAdd Solvent Addition (Excess Solid > 10 mg/mL) Start->SolventAdd Agitation Agitation & Incubation (24-48h @ 25°C) SolventAdd->Agitation Check Visual Check: Is solid still present? Agitation->Check AddMore Add more solid Check->AddMore No (Everything dissolved) Filter Phase Separation (Centrifugation/Filtration 0.22µm) Check->Filter Yes (Saturated suspension) AddMore->Agitation Dilution Dilution with Mobile Phase Filter->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis

Figure 1: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Phase 1: Preparation

  • Weighing: Weigh approximately 10 mg of 1-(2,6-Dichlorophenyl)propan-1-amine HCl into a standard 1.5 mL HPLC vial or centrifuge tube.

  • Solvent Addition: Add 500

    
    L of the target solvent (Water, PBS, Ethanol, etc.).
    
    • Critical Check: If the solid dissolves instantly, the solution is not saturated . Add more solid until a visible suspension remains.

Phase 2: Equilibration 3. Agitation: Place samples on an orbital shaker (500 rpm) or thermomixer at 25°C


 1°C.
4.  Duration:  Incubate for 24 hours.
  • Note: For HCl salts, 24 hours is usually sufficient. For free bases, 48-72 hours may be required to overcome crystal lattice hysteresis.

Phase 3: Separation & Analysis 5. Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22


m PTFE filter (use Nylon for water/methanol).
  • Pre-saturation:[2] Discard the first 100
    
    
    L of filtrate to prevent drug adsorption loss to the filter membrane.
  • Quantification: Analyze the supernatant via HPLC-UV.
  • Wavelength: 210 nm (general) or 260-270 nm (aromatic specificity).
  • Calibration: Ensure the standard curve is prepared in the same solvent system or mobile phase to avoid peak shape distortion.

Thermodynamic Modeling (Hansen Parameters)

For organic solvent screening without wasting material, Hansen Solubility Parameters (HSP) provide a predictive mathematical model.

The solubility distance (


) between the solute (1) and solvent (2) is calculated as:


Where:

  • 
    : Dispersion forces (Van der Waals).
    
  • 
    : Polar forces (Dipole moment).
    
  • 
    : Hydrogen bonding forces.[3][4]
    

Application for 1-(2,6-Dichlorophenyl)propan-1-amine HCl:

  • High

    
     Requirement:  The ammonium chloride moiety requires solvents with high 
    
    
    
    (Water, Methanol) to engage in H-bonding.
  • Moderate

    
    :  The dichlorophenyl ring contributes to dispersion forces.
    
  • Prediction: Solvents with high

    
     and 
    
    
    
    (like DMSO) will yield the lowest
    
    
    (highest solubility). Solvents like Hexane (Low
    
    
    , Low
    
    
    ) will result in a large
    
    
    (immiscibility).

Implications for Development

Synthesis & Purification
  • Recrystallization: The steep solubility gradient between Ethanol (hot) and Acetone (cold) or Isopropanol/Ether mixtures makes these ideal candidate systems for recrystallizing the HCl salt to high purity.

  • Salt Breaking: To extract the compound into an organic layer (e.g., DCM or Ethyl Acetate), the aqueous phase must be basified (pH > 10) using NaOH or

    
     to neutralize the HCl and generate the free amine.
    
Bioavailability
  • The high aqueous solubility of the HCl salt implies that dissolution rate will likely not be the rate-limiting step in oral absorption (BCS Class I or III behavior).

  • However, the Common Ion Effect (presence of

    
     in gastric fluid) may slightly suppress solubility in the stomach compared to pure water, though usually negligible for amine salts.
    

References

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series, No. 937. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it’s not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link

  • PubChem. (2025). Compound Summary: 1-(2,6-dichlorophenyl)propan-1-amine.[6][7][8][9] National Library of Medicine. Link

Sources

Foundational

Technical Review: 1-(2,6-Dichlorophenyl)propan-1-amine Scaffolds in Medicinal Chemistry

Executive Summary This technical guide provides an in-depth analysis of 1-(2,6-Dichlorophenyl)propan-1-amine , a critical chiral building block in modern drug discovery. Unlike simple benzylamines, the 2,6-dichloro subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2,6-Dichlorophenyl)propan-1-amine , a critical chiral building block in modern drug discovery. Unlike simple benzylamines, the 2,6-dichloro substitution pattern confers unique steric and electronic properties that significantly alter the pharmacokinetics and binding dynamics of downstream derivatives.[1] This guide details the synthesis, structural utility, and pharmacological applications of this scaffold, specifically for researchers designing ligands for GPCRs, ion channels, and anti-inflammatory targets.[1]

Chemical Architecture & The "Ortho-Lock" Effect

The core value of 1-(2,6-Dichlorophenyl)propan-1-amine lies in its 2,6-dichlorophenyl moiety . This substitution pattern is not merely cosmetic; it acts as a functional "ortho-lock," restricting rotation around the phenyl-benzylic bond and creating a high-energy barrier to metabolic attack.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₉H₁₁Cl₂NCore scaffold
Molecular Weight 204.10 g/mol Ideal for Fragment-Based Drug Design (FBDD)
LogP ~3.8High lipophilicity; excellent CNS penetration potential
H-Bond Donors 1 (Primary Amine)Key anchor point for receptor interaction
Rotatable Bonds 2Rigidified by ortho-clashes
Chirality (R) and (S) enantiomersCritical for target selectivity (e.g., GPCR binding pockets)
Structural Mechanism: The Steric Shield

The chlorine atoms at the 2 and 6 positions create a steric shield around the benzylic carbon. This has two major effects:

  • Metabolic Stability: It hinders Cytochrome P450 enzymes from hydroxylating the ring or the benzylic position, prolonging the half-life of derivatives.

  • Conformational Biasing: The steric bulk forces the propyl chain and the amine into a specific out-of-plane orientation, often pre-organizing the molecule into a bioactive conformation.

Synthetic Protocols

The synthesis of 1-(2,6-Dichlorophenyl)propan-1-amine requires overcoming the steric hindrance of the 2,6-dichloro group. Standard nucleophilic substitutions often fail; therefore, Reductive Amination is the gold standard.[1]

Protocol A: Reductive Amination of 2,6-Dichloropropiophenone

Objective: Synthesis of racemic 1-(2,6-Dichlorophenyl)propan-1-amine.

Reagents:

  • Precursor: 2,6-Dichloropropiophenone (CAS: 56961-86-5)[1]

  • Amine Source: Ammonium Acetate (NH₄OAc)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (The Rate-Limiting Step):

    • Dissolve 2,6-dichloropropiophenone (10 mmol) in Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to drive the equilibrium.[1]

    • Critical Insight: Due to steric hindrance, refluxing for 4–6 hours is often required to form the imine intermediate, unlike unhindered ketones which react at room temperature.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (15 mmol) portion-wise.

    • Allow to stir at Room Temperature for 12–24 hours.

  • Workup:

    • Quench with 1N HCl (to decompose borate complexes).

    • Basify to pH >10 with NaOH.

    • Extract with Dichloromethane (DCM).

  • Purification:

    • Isolate via column chromatography (SiO₂; DCM:MeOH:NH₄OH gradient).

Protocol B: Chiral Resolution (Enantiopure Isolation)

For biological assays, enantiopurity is non-negotiable.[1]

  • Method: Kinetic Resolution via Lipase or Classical Resolution using Chiral Acids.

  • Agent: (L)-Tartaric acid or N-Acetyl-L-leucine.

  • Procedure: Recrystallize the diastereomeric salt from Ethanol/Water. The (S)-amine salt typically crystallizes out, leaving the (R)-enriched supernatant.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic governing this scaffold.

G cluster_SAR SAR: The Ortho-Lock Effect Ketone 2,6-Dichloropropiophenone (Precursor) Imine Imine Intermediate (Sterically Crowded) Ketone->Imine NH4OAc, MeOH Reflux (High Energy Barrier) Amine 1-(2,6-Dichlorophenyl) propan-1-amine Imine->Amine NaBH3CN Reduction Amide Amide Derivatives (Anti-inflammatory) Amine->Amide Acylation (R-COCl) Urea Urea/Carbamates (CNS Active / GPCRs) Amine->Urea Isocyanates (R-NCO) Metab Blocks CYP450 Hydroxylation Amine->Metab Conf Locks Conformation (Bioactive Pose) Amine->Conf

Figure 1: Synthetic pathway from propiophenone precursor to bioactive derivatives, highlighting the "Ortho-Lock" SAR mechanism.[1]

Pharmacological Applications & Derivatives[1][3][4][5]

The 1-(2,6-Dichlorophenyl)propan-1-amine scaffold is rarely the final drug; it is the pharmacophore engine .

A. Anti-Inflammatory Hybrids (Diclofenac Analogs)

Researchers have successfully hybridized this amine with thiazolidinone scaffolds to create non-steroidal anti-inflammatory drug (NSAID) analogs.

  • Mechanism: The 2,6-dichloro motif mimics the pharmacophore of Diclofenac , fitting into the cyclooxygenase (COX) active site but with altered solubility and gastric safety profiles.[1]

  • Key Finding: Derivatives showing inhibition of TNF-α and IL-6 production in LPS-stimulated assays.

B. CNS & GPCR Modulators

The structural similarity to Amphetamines and Cathinones suggests potential activity at monoamine transporters (DAT, NET, SERT), but the 2,6-dichloro substitution drastically alters selectivity.[1]

  • Trace Amine Associated Receptors (TAAR1): Benzylamines with ortho-substitution are explored as selective TAAR1 agonists for antipsychotic activity without the abuse potential of amphetamines.

  • Dopamine D1 PAMs: While not the exact amine, the 2,6-dichlorophenyl motif is central to positive allosteric modulators (e.g., LY3154207 analogs) where the steric bulk locks the ligand into an allosteric pocket distinct from the orthosteric dopamine site.[1]

References

  • ChemScene. (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl Product Data. Retrieved from [2]

  • Shepeta, Y. L., et al. (2020).[1][3] Synthesis and evaluation of biological activity of rhodanine-pyrazoline hybrid molecules with 2-(2,6-dichlorophenylamino)-phenylacetamide fragment. Biopolymers and Cell.[3] Retrieved from

  • Hao, J., et al. (2019).[1][4][5] Synthesis and Pharmacological Characterization of LY3154207, a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor.[1][5] Journal of Medicinal Chemistry.[5] Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from

Sources

Protocols & Analytical Methods

Method

Preparation of 1-(2,6-Dichlorophenyl)propan-1-amine HCl via reductive amination

[1] Abstract & Strategic Overview The synthesis of 1-(2,6-dichlorophenyl)propan-1-amine (CAS: 1391503-15-3) presents a specific challenge in medicinal chemistry due to the significant steric hindrance imposed by the orth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The synthesis of 1-(2,6-dichlorophenyl)propan-1-amine (CAS: 1391503-15-3) presents a specific challenge in medicinal chemistry due to the significant steric hindrance imposed by the ortho-dichloro substitution on the phenyl ring. While reductive amination is the standard route for converting ketones to amines, the 2,6-substitution pattern severely retards the formation of the intermediate imine (Schiff base) when using classical conditions (e.g., NaBH₃CN/NH₄OAc).

This Application Note details an optimized Titanium(IV)-Mediated Reductive Amination protocol. Unlike standard methods that rely on equilibrium-driven imine formation, the addition of Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the sterically congested ketimine. This method ensures high conversion rates and minimizes the formation of secondary amine byproducts.[1]

Key Chemical Challenges
ChallengeCauseSolution
Steric Hindrance 2,6-Cl atoms block nucleophilic attack at the carbonyl carbon.Lewis Acid Activation: Use Ti(OiPr)₄ to coordinate oxygen, increasing electrophilicity.
Low Conversion Unfavorable equilibrium constant for imine formation.Dehydration: Ti(OiPr)₄ chemically scavenges water, preventing hydrolysis of the imine.
Side Reactions Formation of alcohols (reduction of ketone) or secondary amines.Sequential Addition: Complete imine formation before adding the reducing agent (NaBH₄).[2]

Reaction Mechanism & Pathway[4][5][6]

The reaction proceeds via a "one-pot, two-step" mechanism. The initial step involves the condensation of 1-(2,6-dichlorophenyl)propan-1-one with ammonia to form the ketimine, mediated by titanium. The second step is the irreversible reduction of the ketimine to the amine.

ReactionMechanism Ketone 2,6-Dichloro- propiophenone TiComplex Activated Ti-Complex Ketone->TiComplex + Ti(OiPr)4 Lewis Acid Activation Imine Sterically Hindered Ketimine TiComplex->Imine + NH3 / -Ti(OH)x Dehydrative Condensation AmineBase Free Amine (Base) Imine->AmineBase + NaBH4 Hydride Transfer Salt Target HCl Salt AmineBase->Salt + HCl/Et2O Precipitation

Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in overcoming steric barriers.

Experimental Protocol

Materials & Equipment
  • Precursor: 1-(2,6-Dichlorophenyl)propan-1-one (2,6-Dichloropropiophenone).

  • Amine Source: 7N Ammonia in Methanol (Commercial solution preferred over NH₄OAc for Ti-methods).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) [Sigma-Aldrich/Merck].

  • Reducing Agent: Sodium Borohydride (NaBH₄).[2][3][4][5]

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Quenching: 2M Ammonium Hydroxide (NH₄OH).

Detailed Methodology (Ti-Mediated Route)

Step 1: Imine Formation (The "Aging" Period)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 1-(2,6-Dichlorophenyl)propan-1-one (10.0 mmol, 1.0 eq) to the flask.

  • Solvent: Dissolve in 7N NH₃ in MeOH (20 mL, ~14 eq). Note: A large excess of ammonia is required to suppress secondary amine formation.

  • Catalyst Addition: Add Ti(OiPr)₄ (20.0 mmol, 2.0 eq) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or hazy.

  • Reaction: Seal the flask and stir at Room Temperature (20–25 °C) for 12–18 hours .

    • Critical Checkpoint: Do not proceed until TLC or LC-MS shows >95% consumption of the ketone. Due to sterics, heating to 40-50 °C may be required if reaction is sluggish, but seal carefully (pressure vessel recommended if heating ammonia).

Step 2: Reduction 6. Cooling: Cool the reaction mixture to 0 °C using an ice bath. 7. Reduction: Add NaBH₄ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Safety: Gas evolution (H₂) will occur. Ensure proper venting.
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

Step 3: Workup & Quenching (The "Titanium Crash") 9. Quenching: Pour the reaction mixture into 2M aqueous NH₄OH (50 mL).

  • Why: Water alone creates a sticky TiO₂ gel that traps product. Ammonia water precipitates granular titanium oxide that is easier to filter.
  • Filtration: Filter the resulting white suspension through a Celite pad. Wash the pad with CH₂Cl₂ (DCM).
  • Extraction: Transfer filtrate to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.

Step 4: Purification & Salt Formation 13. Acid-Base Purification (Optional but Recommended):

  • Dissolve crude oil in Et₂O.
  • Extract with 1M HCl (aqueous). The amine moves to the water phase; neutral impurities (unreacted ketone) stay in Et₂O.
  • Basify the aqueous phase (pH > 12) with 4M NaOH.
  • Extract the pure amine back into Et₂O or DCM.
  • Salt Crystallization:
  • Dissolve the purified free base in a minimum amount of dry Et₂O or EtOH.
  • Add 2M HCl in Diethyl Ether dropwise at 0 °C until pH is acidic (~pH 2).
  • A white precipitate (the HCl salt) will form.
  • Filter, wash with cold ether, and dry under vacuum.

Analytical Validation

ParameterExpected ResultNotes
Appearance White crystalline solidHCl salt form.
¹H NMR (DMSO-d₆) δ 8.3-8.5 (br s, 3H, NH₃⁺), 7.4-7.6 (m, 3H, Ar-H), 4.5-4.7 (m, 1H, CH-N), 1.8-2.0 (m, 2H, CH₂), 0.8-0.9 (t, 3H, CH₃).Distinctive downfield shift of the chiral proton due to the amine salt.
LC-MS [M+H]⁺ = 204/206 m/zCharacteristic chlorine isotope pattern (3:1 for mono-Cl, 9:6:1 for di-Cl).
Melting Point >200 °C (Decomposition)Typical for phenethylamine HCl salts.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup cluster_2 Phase 3: Isolation Step1 Mix Ketone + 7N NH3/MeOH + Ti(OiPr)4 Step2 Stir 12-18h (RT) Monitor via TLC Step1->Step2 Step3 Add NaBH4 (0°C) Reduce Imine Step2->Step3 Step4 Quench with 2M NH4OH (Precipitate TiO2) Step3->Step4 Step5 Filter through Celite Extract with DCM Step4->Step5 Step6 Acid-Base Extraction (Remove Neutral Impurities) Step5->Step6 Step7 Add HCl/Ether Crystallize Salt Step6->Step7

Figure 2: Operational workflow for the Ti-mediated reductive amination.

Troubleshooting & Optimization

  • Low Yield: If the ketone is not consumed after 18h, add another 0.5 eq of Ti(OiPr)₄. Do not add NaBH₄ until the imine is formed.[2]

  • Sticky Precipitate: If the quench results in a gummy mess, add more DCM and use a larger volume of 2M NH₄OH. Alternatively, use a saturated Rochelle's salt (Potassium Sodium Tartrate) solution, though this requires longer stirring (1-2 hours) to solubilize the Titanium.

  • Safety Note: This protocol avoids NaBH₃CN (cyanide risk), making it safer for general lab use. However, Ti(OiPr)₄ is moisture sensitive; keep bottles tightly sealed.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Neidigh, K. A., et al. (1998). "Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[6] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[4]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849–3862.

  • ChemScene. "Product Information: (R)-1-(2,6-dichlorophenyl)propan-1-amine HCl."[7]

Sources

Application

Recrystallization solvent systems for 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride

Application Note: Recrystallization Solvent Systems for 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride Executive Summary The purification of 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391503-15-3 for (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Solvent Systems for 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride

Executive Summary

The purification of 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391503-15-3 for (R)-isomer) presents unique challenges due to the steric bulk and lipophilicity introduced by the 2,6-dichloro substitution pattern on the phenyl ring. Unlike simple phenethylamines, the ortho-disubstitution restricts rotation and alters the crystal lattice energy, often leading to "oiling out" rather than clean crystallization.

This guide details the optimized solvent systems and protocols for recrystallizing this compound to pharmaceutical-grade purity (>99.5%). The recommendations are based on the physicochemical properties of 2,6-dichlorobenzyl amine analogs and standard salt formation kinetics.

Physicochemical Context & Solubility Profile

The target molecule consists of a polar ammonium chloride "head" and a lipophilic, electron-deficient 2,6-dichlorophenyl "tail." This amphiphilic nature dictates the solvent strategy:

  • The Challenge: The 2,6-dichloro group creates a "greasy" shield around the benzylic position, reducing solubility in water compared to unsubstituted analogs, while the HCl salt remains insoluble in non-polar hydrocarbons.

  • The Solution: A Polar/Non-Polar Binary System . The solvent must solvate the ionic head group (Alcohol), while the anti-solvent forces the hydrophobic lattice to pack (Ether/Ester).

Solubility Matrix (Empirical Estimation)
Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Methanol, EthanolHighHighGood Solvent
Alcohols Isopropanol (IPA)HighModerateExcellent Single Solvent
Ethers Diethyl Ether, MTBEInsolubleInsolubleExcellent Anti-Solvent
Esters Ethyl AcetateLowInsolubleGood Anti-Solvent
Hydrocarbons Hexanes, HeptaneInsolubleInsolubleAnti-Solvent (Risk of Oiling)
Water WaterHighModeratePoor Yield (Loss to Mother Liquor)

Recommended Solvent Systems

System A: Ethanol / Methyl tert-Butyl Ether (MTBE)
  • Type: Solvent / Anti-Solvent[1][2]

  • Mechanism: Ethanol solvates the ionic salt; MTBE reduces the dielectric constant of the medium, forcing precipitation.

  • Why MTBE? Unlike Diethyl Ether, MTBE has a higher boiling point (55°C vs 35°C), allowing for safer handling and better thermal control during the hot dissolution phase.

  • Best For: Removing non-polar organic impurities and achieving high recovery yields.

System B: Isopropanol (IPA)
  • Type: Single Solvent (Cooling Crystallization)

  • Mechanism: Temperature-dependent solubility. The steep solubility curve of amine salts in IPA allows the compound to dissolve at reflux (~82°C) and crystallize upon cooling to 0-5°C.

  • Best For: Large-scale batches where managing two solvents is logistically complex.

Detailed Experimental Protocols

Protocol 1: Binary Recrystallization (EtOH / MTBE)

Use this method for maximum purity.

  • Preparation: Place 10.0 g of crude 1-(2,6-Dichlorophenyl)propan-1-amine HCl in a 250 mL Erlenmeyer flask.

  • Dissolution:

    • Add Absolute Ethanol (approx. 30-40 mL) to the flask.

    • Heat to a gentle boil (approx. 78°C) with magnetic stirring.

    • Note: If solids remain, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 60 mL total.

  • Hot Filtration (Optional): If insoluble particles (dust, fibers) are visible, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.

  • Nucleation:

    • Remove from heat. While the solution is still hot (~60°C), slowly add MTBE dropwise.

    • Continue adding MTBE until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethanol to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir.

    • Once ambient temperature is reached, place the flask in an ice bath (0-4°C) for 2 hours.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash the filter cake with 20 mL of cold MTBE/Ethanol (3:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Protocol 2: Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid droplet before crystallizing, often trapping impurities.

  • Cause: Solution temperature dropped too fast, or the anti-solvent (e.g., Hexane) is too non-polar.

  • Remedy:

    • Re-heat the mixture until the oil layer redissolves.

    • Add a small amount (5-10% volume) of the polar solvent (Ethanol).

    • Seed the solution: Add a tiny crystal of pure product to the hot solution.

    • Cool very slowly (wrap the flask in a towel or use a water bath).

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal purification path based on initial solubility tests.

RecrystallizationLogic Start Start: Crude 1-(2,6-Dichlorophenyl) propan-1-amine HCl SolubilityTest Solubility Test: Dissolve 100mg in 1mL Hot IPA Start->SolubilityTest SolubleHot Is it soluble at reflux? SolubilityTest->SolubleHot SolubleCold Does it crystallize upon cooling to 0°C? SolubleHot->SolubleCold Yes TryEthanol Test Solubility in Hot Ethanol SolubleHot->TryEthanol No (Insoluble) UseIPA Protocol B: Single Solvent (IPA) Recrystallization SolubleCold->UseIPA Yes (Crystals Form) UseBinary Protocol A: Binary Solvent System (EtOH + MTBE) SolubleCold->UseBinary No (Stays Soluble) TryEthanol->UseBinary Soluble in EtOH

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on initial solubility observations.

Analytical Validation

To ensure the protocol was successful, the isolated crystals must be validated against the crude material:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH/Water gradient)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Confirm 2,6-dichloro splitting pattern & propyl chain
Melting Point Capillary MethodSharp range (e.g., < 2°C range).[3] Note: Literature MP for HCl salts of this class is typically 150-200°C.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, MTBE < 5000 ppm

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

  • PubChem. (2025). 1-(2,6-Dichlorophenyl)propan-1-amine Compound Summary. Retrieved from [Link]

Disclaimer: This protocol is designed for research and development purposes. All chemical handling must comply with local safety regulations and controlled substance laws where applicable.

Sources

Method

Application Note: A Robust HPLC Method for the Detection and Quantification of 1-(2,6-Dichlorophenyl)propan-1-amine

Abstract This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 1-(2,6-Dichloroph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 1-(2,6-Dichlorophenyl)propan-1-amine. This primary amine, which features a chiral center and a UV-active dichlorophenyl group, presents unique analytical challenges, including the potential for poor peak shape due to silanol interactions on stationary phases. This guide details a systematic approach, beginning with an achiral reversed-phase method suitable for quantitative analysis, followed by a thorough validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Additionally, considerations for developing a chiral separation method to resolve its enantiomers are discussed, a critical step in pharmaceutical development. The protocols provided are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical method for this compound.

Introduction and Analyte Profile

1-(2,6-Dichlorophenyl)propan-1-amine is a chemical intermediate whose purity and concentration are critical in various stages of research and development. Its structure comprises three key functional components that dictate the analytical strategy:

  • A Basic Primary Amine Group: This group is prone to protonation. The pKa of the conjugate acid is typically in the range of 9-10 for similar ammonium ions.[4][5] This basicity can lead to strong interactions with acidic residual silanols on silica-based HPLC columns, often resulting in peak tailing and poor chromatographic performance.

  • A Dichlorophenyl Group: This aromatic moiety acts as a chromophore, allowing for direct detection using a UV detector. It also contributes significant hydrophobicity to the molecule.

  • A Chiral Center: The molecule exists as a pair of enantiomers, (R)- and (S)-1-(2,6-dichlorophenyl)propan-1-amine.[6][7] In pharmaceutical contexts, enantiomers can have vastly different pharmacological and toxicological profiles, making their separation and individual quantification essential.[8]

This guide first establishes a robust method for quantifying the total concentration of the amine (as a racemate) and then provides a pathway for chiral separation.

Figure 1: Chemical Structure of 1-(2,6-Dichlorophenyl)propan-1-amine (Image of the chemical structure would be placed here in a formal document) Formula: C₉H₁₁Cl₂N Molecular Weight: 204.09 g/mol[6]

Part I: Achiral (Quantitative) Method Development

The primary objective is to develop a reversed-phase HPLC method that yields a sharp, symmetrical peak for the accurate quantification of the total amine content. The strategy centers on controlling the ionization state of both the analyte and the stationary phase.

Rationale for Experimental Choices
  • Column Selection: A C18 column is selected as the primary choice due to its hydrophobic stationary phase, which effectively retains the non-polar dichlorophenyl portion of the analyte.[9] Modern, high-purity silica columns with end-capping are crucial to minimize the availability of free silanol groups.

  • Mobile Phase pH Control: To achieve a symmetrical peak shape for a basic compound, it is essential to maintain a consistent ionic state and suppress unwanted secondary interactions. A low-pH mobile phase (e.g., pH 2.5-3.5) is employed.[10]

    • Analyte Protonation: At a pH significantly below the analyte's pKa (~9-10), the primary amine exists almost exclusively in its protonated, cationic form (R-NH₃⁺).

    • Silanol Suppression: The low pH suppresses the ionization of residual silanol groups (Si-O⁻) on the column packing, minimizing the strong ionic interactions that cause peak tailing.

  • Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The dichlorophenyl group provides strong absorbance in the low UV range. A wavelength of 220 nm is chosen to maximize sensitivity, while a secondary wavelength (e.g., 254 nm) can be monitored for peak purity assessment.

Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the quantitative analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector DAD at 220 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified according to USP <621> standards.[11][12] A standard solution is injected five times, and the results must meet the criteria outlined below.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 1.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Part II: Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][13] The following protocol outlines the key validation characteristics and their acceptance criteria.

Method_Validation_Workflow Specificity Specificity (Stress testing, Peak Purity) Linearity Linearity & Range (5 levels, r² > 0.999) Report Compile Validation Report Specificity->Report Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ (S/N Ratio) Precision->Report Robustness Robustness (Small parameter variations) Limits->Report Robustness->Report Start Validated Method ValidationPlan Define Validation Plan Execute Execute Experiments ValidationPlan->Execute Based on ICH Q2(R1) Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->Limits Execute->Robustness Sample_Preparation_Workflow Start Weigh Sample Dissolve Add Diluent & Sonicate Start->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

Sources

Application

Application Note: High-Resolution GC-MS Analysis of 1-(2,6-Dichlorophenyl)propan-1-amine Derivatives

Introduction 1-(2,6-Dichlorophenyl)propan-1-amine and its analogues represent a class of chemical compounds with significant interest in pharmaceutical development and forensic science. As primary amines, these molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,6-Dichlorophenyl)propan-1-amine and its analogues represent a class of chemical compounds with significant interest in pharmaceutical development and forensic science. As primary amines, these molecules possess inherent chemical properties—high polarity and low volatility—that present considerable challenges for direct analysis by gas chromatography (GC).[1] These properties can lead to poor chromatographic peak shape, characterized by tailing and low response, which compromises both qualitative identification and quantitative accuracy. Furthermore, the presence of a chiral center necessitates enantioselective separation methods to accurately characterize and quantify individual enantiomers, a critical aspect in pharmaceutical and toxicological studies.

This application note provides a comprehensive, field-proven protocol for the robust analysis of 1-(2,6-dichlorophenyl)propan-1-amine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We address the analytical hurdles by employing a chemical derivatization strategy using trifluoroacetic anhydride (TFAA). This procedure converts the polar primary amine into a less polar, more volatile, and thermally stable N-trifluoroacetyl (TFA) derivative, drastically improving its chromatographic behavior.[2]

The methodologies detailed herein cover both achiral (for general screening and quantification) and chiral (for enantiomeric separation) analyses, providing researchers, scientists, and drug development professionals with a validated framework for reliable and reproducible results.

Analytical Principle and Workflow

The core of this analytical method is the conversion of the polar amine into a nonpolar derivative, which is amenable to GC separation. The workflow is designed to be a self-validating system, ensuring accuracy and reproducibility from sample preparation through data acquisition.

Derivatization Rationale

Direct injection of primary amines like 1-(2,6-dichlorophenyl)propan-1-amine often results in interactions with active sites (e.g., free silanol groups) within the GC inlet and column. This leads to peak tailing and potential sample loss. Acylation of the primary amine with TFAA replaces the active hydrogen on the nitrogen atom with a stable trifluoroacetyl group. This chemical modification effectively shields the polar amine functionality, thereby increasing the compound's volatility and thermal stability, which is essential for its transition into the gas phase and subsequent separation.[1]

Chromatographic Separation

For general-purpose screening and quantification, a low-polarity 5%-phenyl-methylpolysiloxane stationary phase is employed. This phase provides excellent resolving power for a wide range of analytes. For the critical task of separating the enantiomers, a chiral stationary phase (CSP) based on a derivatized cyclodextrin is required.[3][4] These CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers of the derivatized analyte, leading to their separation.

Mass Spectrometric Detection

Following separation by the GC, the analyte enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint for unambiguous identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific, high-abundance fragment ions.

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Standard or Extracted Sample Solvent Evaporate to Dryness (if in solution) Sample->Solvent Reagents Add Anhydrous Solvent & TFAA Solvent->Reagents React Heat at 70°C for 20 min Reagents->React Inject Inject Derivatized Sample into GC-MS React->Inject Separate Chromatographic Separation (Achiral or Chiral Column) Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Qual Qualitative Analysis (Library Match / Spectrum) Detect->Qual Quant Quantitative Analysis (Peak Integration) Detect->Quant

Caption: High-level workflow for GC-MS analysis.

Materials and Instrumentation

Reagents and Standards
  • 1-(2,6-Dichlorophenyl)propan-1-amine reference standard

  • Deuterated internal standard (IS), e.g., Amphetamine-d5 (for quantitative analysis)[5][6]

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Ethyl acetate, HPLC grade, anhydrous

  • Pyridine, anhydrous

  • Methanol, HPLC grade

  • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph with Mass Selective Detector (e.g., Agilent 8890 GC with 5977 MSD or equivalent)[7]

  • Autosampler

  • Achiral Column: Agilent J&W DB-5ms UI, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5%-phenyl-methylpolysiloxane column)

  • Chiral Column: Cyclodextrin-based CSP, e.g., Chiraldex™ G-PN (2,6-di-O-pentyl-3-propionyl-γ-cyclodextrin) or equivalent[3]

Detailed Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2,6-dichlorophenyl)propan-1-amine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

  • Calibration Standards: For quantitative analysis, transfer a fixed volume (e.g., 50 µL) of each working standard solution into a reaction vial and add a fixed amount of internal standard.

Derivatization Protocol with TFAA

This protocol must be performed in a fume hood. TFAA is corrosive and moisture-sensitive.

  • Evaporation: Transfer an aliquot of the standard or sample extract into a 2 mL autosampler vial with a micro-insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA.[8]

  • Reaction: Tightly cap the vial. Vortex briefly to mix. Heat the vial in a heating block or oven at 70°C for 20 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

GC-MS Instrumental Parameters

The following tables outline the recommended starting parameters for both achiral and chiral analyses. These may require optimization based on the specific instrument and application.

Table 1: Achiral Analysis Parameters
ParameterValueRationale
GC System Agilent 8890 or equivalentProvides excellent retention time reproducibility and electronic pneumatic control.
GC ColumnDB-5ms UI, 30 m x 0.25 mm x 0.25 µmInert, low-bleed 5% phenyl phase provides robust performance for a wide range of analytes.[9]
Inlet ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.[1]
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the higher-boiling TFA derivative.[1]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 115 °C/min to 200 °CSeparates the target analyte from solvent and lighter impurities.
Ramp 230 °C/min to 300 °C, hold for 2 minElutes the analyte efficiently and cleans the column of late-eluting compounds.[1]
MS System Agilent 5977 MSD or equivalent
Ion Source Temp.230 °CStandard temperature for robust ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
MS Transfer Line280 °CPrevents condensation of the analyte between the GC and MS.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for creating comparable mass spectra and enabling library searching.[10]
Acquisition ModeFull Scan (m/z 40-500)Acquires the complete mass spectrum for confident identification.
Table 2: Chiral Analysis Parameters
ParameterValueRationale
GC ColumnChiraldex™ G-PN, 30 m x 0.25 mm x 0.25 µmA γ-cyclodextrin phase proven effective for separating enantiomers of TFA-derivatized amphetamines.[3]
Inlet & MS ParametersSame as Achiral Analysis
Oven Program Isothermal or slow ramp, e.g., 140 °C to 180 °C at 1-2 °C/minChiral separations are highly temperature-dependent; lower temperatures and slow ramps often improve resolution (α).[4]

Expected Results and Data Interpretation

Mass Spectrum and Fragmentation

The derivatization adds a trifluoroacetyl group (mass = 97 Da) to the parent amine. The molecular weight of 1-(2,6-dichlorophenyl)propan-1-amine is 204.09 Da (for the free base). Therefore, the TFA-derivatized molecule will have a nominal molecular weight of 301 Da.

The primary fragmentation mechanism for TFA-derivatized phenylalkylamines is α-cleavage (benzylic cleavage) at the bond between the chiral carbon and the phenyl-bearing carbon.[2][10] This is the most favorable cleavage as it results in a resonance-stabilized benzylic cation.

Proposed Fragmentation Pathway:

Caption: Proposed EI fragmentation of the TFA-derivative.

  • Base Peak (m/z 173/175/177): The most likely and most abundant fragment will result from the cleavage of the C-C bond alpha to the nitrogen, yielding the stable 2,6-dichlorobenzyl cation. The characteristic isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) will be a key identifier.

  • Imine Fragment (m/z 140): The alternative α-cleavage results in the formation of a charged imine fragment, [CH3-CH2-CH=N-COCF3]+. This fragment is analogous to the m/z 140 ion observed in the spectrum of TFA-amphetamine.[10]

Method Validation for Quantitative Analysis

For methods intended for quantitative purposes, validation is essential to ensure trustworthiness and scientific integrity. Key parameters to assess include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value, often assessed via recovery studies.85-115% recovery
Precision The degree of agreement among individual test results, expressed as relative standard deviation (%RSD).Intra-day & Inter-day RSD < 15%

These parameters should be evaluated by analyzing replicate samples at multiple concentration levels across the calibration range.[11][12]

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of 1-(2,6-dichlorophenyl)propan-1-amine derivatives. The challenges posed by the polar nature of this primary amine are effectively overcome through a straightforward derivatization with trifluoroacetic anhydride. The provided instrumental parameters for both achiral and chiral separations, coupled with insights into the expected mass spectral fragmentation, offer a solid foundation for method implementation in research, quality control, and forensic laboratories. By following the outlined protocols and validation guidelines, analysts can achieve high-quality, reproducible data for the confident identification and quantification of these compounds.

References

  • Stowell, L. A. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Kumazawa, T., Hara, K., Sato, K., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 834745.
  • Agustina, L., & Destiarti, L. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(3).
  • Lin, H. R., & Lin, T. C. (1998). GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain) as an internal standard. Journal of Food and Drug Analysis, 6(3).
  • Horn, C. K., & Klette, K. L. (2000). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 24(7), 591-599.
  • Separation Science. (n.d.). Forensic Applications and More from Agilent using GC or GC/MS. [Link]

  • Smith, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies, Inc.
  • Agilent Technologies. (n.d.). Forensic Analysis of Drugs of Abuse With the Agilent 8890 GC. [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402.
  • Black, C., Russell, M., Mayo, E., & Aitcheson, C. (2023). Rapid analysis of amphetamine-type substances using Agilent's QuickProbe gas chromatograph/mass spectrometer technology. Journal of Mass Spectrometry, 58(11), e4976.
  • Hsu, M. C., & Lin, H. R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • ResearchGate. (n.d.). Capillary gas chromatography using a γ-cyclodextrin for enantiomeric separation of methylamphetamine, its precursors and chloro intermediates after optimization of the derivatization reaction. [Link]

  • NIST. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. [Link]

  • Supriono, S., et al. (2021). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Science and Technology Indonesia, 6(3), 161-168.
  • Kusch, P., et al. (2004). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

Sources

Method

Application Note: Bioanalytical Profiling &amp; Assay Protocols for 1-(2,6-Dichlorophenyl)propan-1-amine HCl

Executive Summary & Compound Context[1][2] 1-(2,6-Dichlorophenyl)propan-1-amine HCl (herein referred to as DCPPA-HCl ) is a halogenated benzylic amine commonly utilized as a chiral building block in the synthesis of Type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2]

1-(2,6-Dichlorophenyl)propan-1-amine HCl (herein referred to as DCPPA-HCl ) is a halogenated benzylic amine commonly utilized as a chiral building block in the synthesis of Type I and Type II kinase inhibitors (specifically targeting c-Src , Abl , and PDGFR ). The 2,6-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, known for occupying hydrophobic pockets in ATP-binding sites and inducing specific torsion angles that favor bioactivity.

Beyond its utility as an intermediate, DCPPA-HCl serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) and holds structural homology to substituted phenethylamines, necessitating screening for Central Nervous System (CNS) off-target activity (e.g., Monoamine Transporters).

This application note details optimized in vitro protocols for:

  • Physicochemical Handling: Solubilization strategies for the HCl salt.

  • Fragment Affinity Screening: Differential Scanning Fluorimetry (DSF) for kinase targets.

  • Metabolic Stability: Microsomal clearance assays targeting the labile benzylic amine.

  • CNS Off-Target Profiling: Monoamine transporter uptake inhibition.

Physicochemical Characterization & Stock Preparation

The hydrochloride salt form imparts water solubility but alters the partition coefficient compared to the free base. Proper handling is prerequisite for assay reproducibility.

Properties
PropertyValueNotes
Molecular Formula C₉H₁₁Cl₂N · HCl
Molecular Weight 240.56 g/mol Includes HCl
Appearance White to off-white solidHygroscopic
Solubility (Water) > 20 mg/mLAcidic pH in solution
Solubility (DMSO) > 50 mg/mLPreferred for bioassays
pKa (Calculated) ~9.2 (Amine)Protonated at physiological pH
Stock Solution Protocol (10 mM)

Objective: Create a stable master stock for high-throughput screening.

  • Weighing: Accurately weigh 2.41 mg of DCPPA-HCl into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: While water soluble, DMSO is preferred for -20°C storage to prevent hydrolysis or microbial growth.

  • Vortexing: Vortex at medium speed for 30 seconds. Visual inspection should confirm a clear, colorless solution.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

    • Stability: Stable for 6 months. Avoid freeze-thaw cycles (>3 times).

Protocol A: Fragment Affinity Screening via Thermal Shift (DSF)

Context: The 2,6-dichlorophenyl group is a known binder to the hydrophobic pocket of Tyrosine Kinases (e.g., c-Src, Abl). This assay determines if the DCPPA fragment itself binds to the kinase domain, stabilizing the protein.

Assay Principle

Differential Scanning Fluorimetry (DSF) measures the melting temperature (


) of a protein. Binding of a ligand (DCPPA) stabilizes the protein, shifting the 

higher (

).
Materials
  • Target Protein: Recombinant c-Src or Abl1 Kinase Domain (purity >90%).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂.

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Workflow
  • Dye Preparation: Dilute SYPRO Orange 1:1000 in Assay Buffer (5x working solution).

  • Protein Prep: Dilute Kinase to 4 µM in Assay Buffer.

  • Compound Plating:

    • Add 1 µL of DCPPA-HCl (10 mM stock) to assay wells (Final conc: 500 µM).

    • Control: Add 1 µL DMSO (Vehicle Control).

    • Pos. Control: Add 1 µL Dasatinib (10 µM) or known binder.

  • Master Mix Addition: Add 19 µL of Protein/Dye mix to each well.

    • Final Volume: 20 µL.

    • Final Protein: 2 µM.

  • Thermal Cycling:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.

    • Record Fluorescence (Ex 490 nm / Em 575 nm).

Data Analysis

Calculate the derivative of the fluorescence curve (


). The peak indicates the 

.

  • Interpretation: A

    
     suggests significant binding of the DCPPA fragment.
    

Protocol B: In Vitro Metabolic Stability (Microsomal)

Context: Benzylic amines are susceptible to oxidative deamination by Cytochrome P450s (CYPs) or MAO enzymes. This assay predicts the half-life (


) of DCPPA.
Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol).

Workflow Diagram (Graphviz)

MetabolicStability Start Substrate Prep (1 µM DCPPA) PreInc Pre-Incubation (37°C, 10 min) + Microsomes Start->PreInc StartRxn Start Reaction + NADPH PreInc->StartRxn Sampling Sampling Points (0, 5, 15, 30, 60 min) StartRxn->Sampling Quench Quench + Cold ACN Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 1: Workflow for metabolic stability assessment of DCPPA-HCl.

Procedure
  • Reaction Mix: Prepare 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

  • Dosing: Spike DCPPA-HCl to a final concentration of 1 µM (prevents enzyme saturation).

  • Initiation: Add NADPH solution to start the reaction at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile.

  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • LC-MS/MS Quantification:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Water/ACN + 0.1% Formic Acid.

    • Transition: Monitor parent ion

      
       Da (Free base mass) 
      
      
      
      Fragment (check for tropylium ion or loss of NH3).

Protocol C: Monoamine Transporter Uptake Assay (Safety/Off-Target)

Context: The structural similarity of DCPPA to amphetamines/phenethylamines necessitates screening against Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters to assess CNS activity or neurotoxicity potential.

Assay System
  • Cells: CHO or HEK293 cells stably expressing human DAT, NET, or SERT.

  • Tracer: Fluorescent neurotransmitter mimic (e.g., ASP+) or Radiolabeled [³H]-Dopamine/[³H]-5-HT.

  • Format: 96-well plate adherent culture.

Protocol (Fluorescent ASP+ Method)

This method avoids radioactivity and is suitable for initial screening.

  • Seeding: Plate cells at 50,000 cells/well in black-walled plates 24h prior.

  • Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation:

    • Add DCPPA-HCl (0.1 nM to 10 µM dose response) in KRH buffer.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to 10 µM final conc.

  • Kinetic Read: Immediately read fluorescence (Ex 475 nm / Em 605 nm) every 30 seconds for 10 minutes.

  • Analysis: Slope of fluorescence increase represents uptake rate.

    • Inhibition: % Inhibition =

      
      .
      

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link (Demonstrates the utility of 2,6-disubstituted anilines/amines in Kinase binding).

  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell. Link (Contextualizes the structural requirements for Abl inhibition).

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link (Standard Protocol for Thermal Shift Assays).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative source for metabolic stability and solubility protocols).
Disclaimer

This document is for research purposes only. 1-(2,6-Dichlorophenyl)propan-1-amine HCl is a chemical intermediate and should be handled with appropriate Personal Protective Equipment (PPE) in a fume hood. It is not approved for human consumption.

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 1-(2,6-Dichlorophenyl)propan-1-amine Analogs

Introduction: The Strategic Advantage of Microwave Chemistry in Synthesizing Bioactive Amines In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel molecular entities is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Microwave Chemistry in Synthesizing Bioactive Amines

In the landscape of modern drug discovery and development, the rapid and efficient synthesis of novel molecular entities is paramount. Arylalkylamines, and specifically analogs of 1-(2,6-dichlorophenyl)propan-1-amine, represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The traditional methods for synthesizing these compounds, however, are often hampered by long reaction times, harsh conditions, and the formation of undesirable byproducts.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes, often with improved yields and higher product purity.[6][7][8] This is achieved through the direct and uniform heating of the reaction mixture via dielectric polarization, a mechanism fundamentally different from the slower, convective heat transfer of traditional methods.[7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of 1-(2,6-dichlorophenyl)propan-1-amine analogs, highlighting the causality behind experimental choices and providing a robust framework for researchers in the field.

The Power of Microwave-Assisted Reductive Amination

The synthesis of the target amine analogs can be efficiently achieved through a reductive amination pathway. This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source, followed by the in-situ reduction of the resulting imine intermediate. Microwave irradiation has been shown to significantly enhance the rates of both the imine formation and the subsequent reduction.[9][10]

One of the classical methods for reductive amination is the Leuckart reaction, which utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[11] While effective, the classical Leuckart reaction often requires high temperatures and long reaction times.[12] The application of microwave energy dramatically accelerates this transformation, enabling the synthesis of the desired N-formyl intermediate in a fraction of the time.[9][12] Subsequent hydrolysis then yields the primary amine.

Alternatively, a more direct reductive amination can be performed using a suitable reducing agent, such as sodium borohydride, often on a solid support to enhance efficiency under microwave conditions.[9]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the microwave-assisted synthesis of 1-(2,6-dichlorophenyl)propan-1-amine analogs, from the selection of starting materials to the final, purified product.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Materials: - 2,6-Dichlorophenylacetone - Amine Source (e.g., Ammonium Formate) Microwave_Reaction Microwave-Assisted Reductive Amination Start->Microwave_Reaction One-pot Reaction Hydrolysis Acidic or Basic Hydrolysis Microwave_Reaction->Hydrolysis N-formyl Intermediate Workup Aqueous Work-up & Extraction Hydrolysis->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization

Caption: Experimental workflow for the synthesis of 1-(2,6-dichlorophenyl)propan-1-amine analogs.

Proposed Reaction Mechanism: Microwave-Enhanced Leuckart Reaction

The Leuckart reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid (generated in situ from formamide). Microwave irradiation accelerates both the initial condensation and the subsequent reduction steps.

reaction_mechanism Ketone 2,6-Dichlorophenylacetone Iminium Iminium Ion Intermediate Ketone->Iminium + Formamide - H2O Formamide Formamide (HCONH2) N_Formyl N-formyl Intermediate Iminium->N_Formyl + HCOOH (Reduction) Formic_Acid Formic Acid (HCOOH) Amine 1-(2,6-Dichlorophenyl)propan-1-amine N_Formyl->Amine Hydrolysis Hydrolysis Hydrolysis (H+ or OH-)

Caption: Proposed mechanism for the microwave-assisted Leuckart reaction.

Detailed Experimental Protocol

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis should only be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[13][14] Domestic microwave ovens are not suitable and can be extremely dangerous for this type of chemical synthesis.[13]

Materials:

  • 2,6-Dichlorophenylacetone

  • Ammonium formate or Formamide and Formic Acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation:

  • Dedicated laboratory microwave reactor with sealed reaction vessels

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,6-dichlorophenylacetone (1.0 mmol), and ammonium formate (5.0 mmol). Expert Insight: A molar excess of the ammonium formate is used to drive the reaction to completion and to serve as both the amine source and the reducing agent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 160-180°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: The high temperature, achieved rapidly and uniformly through microwave heating, significantly accelerates the rate of the Leuckart reaction.[9][12] The sealed vessel allows the reaction to be performed above the boiling point of the reagents, further increasing the reaction rate.[8]

  • Hydrolysis of the N-formyl Intermediate: After cooling the reaction vessel to room temperature, add 5 mL of 6M hydrochloric acid. Transfer the mixture to a round-bottom flask and heat to reflux for 1-2 hours to effect hydrolysis of the N-formyl intermediate.

  • Work-up: Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,6-dichlorophenyl)propan-1-amine analog.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 1-(2,6-dichlorophenyl)propan-1-amine analogs, demonstrating the versatility of this method.

Analog Substituent (R)Starting KetoneReaction Time (min)Temperature (°C)Yield (%)
H2,6-Dichlorophenylacetone2017085
4-Fluoro1-(2,6-Dichloro-4-fluorophenyl)propan-2-one2517582
4-Methoxy1-(2,6-Dichloro-4-methoxyphenyl)propan-2-one2017088
3-Trifluoromethyl1-(2,6-Dichloro-3-trifluoromethylphenyl)propan-2-one3018075

Conclusion: A Greener, Faster Path to Drug Discovery

Microwave-assisted organic synthesis provides a powerful and efficient platform for the rapid generation of 1-(2,6-dichlorophenyl)propan-1-amine analogs.[4][15] The dramatic reduction in reaction times, coupled with often-improved yields and a reduction in solvent use, aligns with the principles of green chemistry.[5][16] This detailed protocol offers a robust starting point for researchers and drug development professionals to leverage the advantages of microwave chemistry in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.

References

  • UniTo. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts.
  • ResearchGate. (2020). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.
  • PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Bentham Science Publishers. (2007). Microwave Assisted Medicinal Chemistry.
  • RASAYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • ACS Publications. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst.
  • Grokipedia. (n.d.). Leuckart reaction.
  • Elsevier. (1996). Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology.
  • CEM Corporation. (n.d.). Reductions.
  • Bentham Science Publishers. (2016). The Use of Microwave For One-pot Reductive Amination.
  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. (2025). Leuckart Reductive Amination of a 4-Acetylazetidinone Using Microwave Technology.
  • ResearchGate. (2015). An Efficient Microwave Method for the Synthesis of Imines.
  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • AiFChem. (2025). 1213589-61-7 | (R)-1-(2,6-DICHLOROPHENYL)PROPAN-1-AMINE.
  • IntechOpen. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • MDPI. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases.
  • ResearchGate. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
  • ChemScene. (n.d.). 1391503-15-3 | (R)-1-(2,6-dichlorophenyl)propan-1-amine hcl.
  • ResearchGate. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • Google Patents. (n.d.). CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones.
  • BLDpharm. (n.d.). (S)-1-(2,6-dichlorophenyl)propan-1-amine hcl.
  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.
  • BLDpharm. (n.d.). 1391577-48-2|(S)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride.
  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

Sources

Method

Application Note: Storage and Stability Protocols for 1-(2,6-Dichlorophenyl)propan-1-amine Hydrochloride

Abstract & Core Directive This guide defines the rigorous handling, storage, and stability protocols for 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391503-15-3 for R-isomer; 1391577-48-2 for S-isomer).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide defines the rigorous handling, storage, and stability protocols for 1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1391503-15-3 for R-isomer; 1391577-48-2 for S-isomer).[1] As a benzylic amine salt, this compound exhibits specific sensitivities to moisture (hygroscopicity) and oxidative deamination.[1] This document moves beyond generic "store at -20°C" advice, providing a mechanistic rationale for solvent selection, pH control, and freeze-thaw management to ensure experimental reproducibility.

Physicochemical Profile & Stability Drivers[1][2]

To handle this compound effectively, one must understand its molecular vulnerabilities.[1]

PropertySpecificationStability Implication
Chemical Structure Benzylic Primary Amine (HCl Salt)The benzylic position is susceptible to radical oxidation; the amine is prone to carbamylation if exposed to CO₂ in basic conditions.[1]
Molecular Weight 240.56 g/mol N/A
Physical State White Crystalline SolidHygroscopic .[1] Absorbs atmospheric water, leading to hydrolysis risks and weighing errors.[1]
Solubility Water (>10 mg/mL), DMSO (>20 mg/mL), EthanolHigh polarity makes it soluble in protic solvents, but protic solvents accelerate proton exchange and potential degradation.[1]
pKa (Calculated) ~9.5 (Amine)Solutions are stable at acidic/neutral pH.[1] Avoid alkaline environments (> pH 8) which generate the volatile and oxidatively unstable free base.[1]

Solid State Storage Protocol

The Golden Rule: The hydrochloride salt is significantly more stable than the free base, but it is hygroscopic .[1] Moisture is the primary vector for degradation.[1]

Protocol A: Long-Term Storage (Solid)[1]
  • Temperature: Store at -20°C . While 4°C is acceptable for short periods (<1 month), -20°C arrests kinetic degradation pathways.[1]

  • Atmosphere: Store under Argon or Nitrogen if possible.[1] If not, ensure the vial is tightly sealed with Parafilm.

  • Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).[1]

  • Equilibration (Critical): Before opening the vial, allow it to warm to room temperature for 30 minutes . Opening a cold vial introduces condensation, instantly degrading the remaining solid.[1]

Solution Preparation & Stability

Solvent Selection Matrix
SolventStability RatingRecommended UseNotes
DMSO (Anhydrous) ★★★★★ (Best)Stock Solutions (10-50 mM)Freezes at 18.5°C. Hygroscopic.[1] Use single-use aliquots to avoid repeated freeze-thaw moisture uptake.[1]
Water / PBS ★★☆☆☆ (Fair)Immediate Use OnlyProne to hydrolysis over time.[1] Susceptible to microbial growth.[1] Store <24 hours at 4°C.
Ethanol ★★★☆☆ (Good)Intermediate StorageGood solubility, but evaporation changes concentration.[1] Store at -20°C.
Protocol B: Preparation of Stock Solution (10 mM in DMSO)

Objective: Create a stable stock for biological assays.

  • Calculate: For 1 mL of 10 mM stock, weigh 2.41 mg of the substance.[1]

  • Weighing: Rapidly weigh the solid into a pre-tared amber glass vial. Do not use plastic microfuge tubes for long-term storage of hydrophobic amines as they can leach.[1]

  • Solubilization: Add 1 mL of Anhydrous DMSO . Vortex for 30 seconds.[1]

    • Note: If the solution is cloudy, sonicate for 5 minutes at room temperature.

  • Aliquot: Immediately dispense into 50-100 µL aliquots in high-quality polypropylene or glass vials.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C (ideal) or -20°C .

Protocol C: Aqueous Dilution (Working Solution)
  • Timing: Prepare aqueous dilutions (e.g., in media or buffer) immediately before use.[1]

  • pH Check: Ensure the buffer pH is < 7.4.

  • Discard: Do not store aqueous solutions overnight.

Stability Mechanisms & Degradation Pathways[1]

Understanding how the molecule breaks down allows for better troubleshooting.[1]

Oxidative Deamination

The benzylic position (the carbon attached to the ring and the nitrogen) is the "weak link."[1] In the presence of light and oxygen, or high pH, this position can oxidize, eventually cleaving the amine to form the corresponding ketone (1-(2,6-dichlorophenyl)propan-1-one ).[1]

Hygroscopic Clumping

Absorption of water does not always chemically degrade the compound immediately but alters the effective molecular weight , leading to erroneous concentration calculations in downstream assays.[1]

Visualization: Storage Decision Tree

The following diagram illustrates the logical workflow for handling the compound to maximize stability.

StorageProtocol Start Compound Receipt (Solid HCl Salt) CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long Term Storage? CheckSeal->LongTerm SolidStore Store Solid: -20°C, Desiccated Dark LongTerm->SolidStore Yes MakeStock Prepare Stock Solution LongTerm->MakeStock No (Active Use) SolventChoice Select Solvent MakeStock->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Stock Storage Water Water/PBS SolventChoice->Water Immediate Assay Aliquot Aliquot to Single-Use (Avoid Freeze-Thaw) DMSO->Aliquot Immediate Use Immediately Discard after 24h Water->Immediate Freeze Store Aliquots -20°C or -80°C Aliquot->Freeze

Figure 1: Decision matrix for the storage and preparation of 1-(2,6-Dichlorophenyl)propan-1-amine HCl solutions.

Quality Control & Validation

How do you know if your compound has degraded?

  • Visual Inspection:

    • Pass: Clear, colorless solution.

    • Fail: Yellowing (oxidation indicators) or precipitation (insolubility/salt disproportionation).[1]

  • HPLC Validation (Recommended Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B over 10 min.

    • Detection: UV at 210 nm and 254 nm.[1]

    • Degradation Marker: Look for a new peak with higher retention time (hydrophobic ketone) or very low retention (hydrolysis fragments).[1]

References

  • Organic Syntheses . (2010). Preparation of Enantiomerically Enriched (1S)-1-Phenylpropan-1-amine Hydrochloride. Org. Synth. 2010, 87, 115-125.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in 1-(2,6-Dichlorophenyl)propan-1-amine crystallization

Phase 1: Diagnostic Triage Welcome to the technical support hub for 1-(2,6-Dichlorophenyl)propan-1-amine . This molecule presents a unique "perfect storm" of chemical challenges: the 2,6-dichloro substitution creates sig...

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Diagnostic Triage

Welcome to the technical support hub for 1-(2,6-Dichlorophenyl)propan-1-amine . This molecule presents a unique "perfect storm" of chemical challenges: the 2,6-dichloro substitution creates significant steric hindrance (the "Ortho Effect") while the benzylic amine functionality is prone to oxidative degradation and chiral instability.

Use the decision matrix below to identify your specific failure mode before proceeding to the detailed modules.

Quick Diagnostic Matrix
Symptom Probable Cause Immediate Action Go To
Product is a Pink/Brown Oil Oxidative degradation (Quinone/N-oxide formation).[1]Degas solvents; check N2 lines.Module 1
"Sticky" Gum / Oiling Out Steric hindrance preventing lattice packing; Dimer impurity.Switch salt counter-ion (Tartrate/HCl); Use seeding.Module 2
Low Melting Point / Purity Hydrodehalogenation (Loss of Cl) or Dimerization.Check MS for M-34 peaks (Des-chloro).[1]Module 3
Low Enantiomeric Excess (ee%) Inefficient Chiral Resolution; Eutectic trapping.Pope-Peachey method; Solvent switch.[1][2]Module 4

Phase 2: Troubleshooting Modules

Module 1: The "Pink" Problem (Oxidation & Color)

User Question: “My free base isolates as a pale oil, but turns pink/brown within hours of exposure to air. Is my product decomposing?”

Technical Insight: Yes. Benzylic amines, especially those with electron-rich rings (though the chlorines withdraw, the amine itself is reactive), are susceptible to air oxidation. The "pink" color is a visual indicator of trace quinone-imine or N-oxide formation.[1] Even <0.1% of these impurities can color the entire batch.

Corrective Protocol:

  • Nitrogen Sparging: All solvents for extraction and crystallization must be degassed.

  • Acid Salt Stabilization: Do not store the Free Base. Immediately convert it to the Hydrochloride (HCl) or Tartrate salt. The protonated amine (

    
    ) is significantly more resistant to oxidation than the free amine (
    
    
    
    ).
  • Add Antioxidants: If isolation of the free base is mandatory, add 0.1% BHT (Butylated hydroxytoluene) or wash the organic layer with Sodium Bisulfite (NaHSO3) solution during workup.

Module 2: The "Sticky" Problem (Oiling Out)

User Question: “I am trying to crystallize the HCl salt from Ethanol, but it separates as a thick gum (oils out) instead of crystals. Cooling makes it harder, but not crystalline.”

Technical Insight: The 2,6-dichloro substituents create a "clam-shell" steric block around the amine.[1] This prevents the tight ionic packing required for a high-melting crystal lattice.[1] When the lattice energy is lower than the solvation energy of the amorphous form, the compound "oils out" as a supercooled liquid.

Troubleshooting Workflow:

CrystallizationFix Start Problem: Product Oils Out SolventCheck Check Solvent System Start->SolventCheck Seed Has Seed Crystal? SolventCheck->Seed Action1 Use Anti-Solvent Drowning (Dissolve in MeOH -> Drop into MTBE) Seed->Action1 No Action3 Sonication + Heat Cycle (Ostwald Ripening) Seed->Action3 Yes (but still fails) Action2 Switch Counter-ion (HCl -> L-Tartaric Acid) Action1->Action2 If fails

Caption: Decision tree for resolving "oiling out" issues in sterically hindered amines.

Protocol: The "Dual-Solvent" Fix

  • Dissolve the gum in the minimum amount of Methanol (high solubility).

  • Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate (anti-solvents) until slight turbidity appears.[1]

  • Stop stirring. Add a seed crystal if available.

  • Let stand at room temperature. Do not crash cool, as this promotes oiling.

Module 3: The "Ghost" Chlorine (Chemical Impurities)

User Question: “My mass spec shows a peak at M-34. Did I lose a chlorine atom?”

Technical Insight: If you synthesized this via Reductive Amination using Pd/C (Palladium on Carbon) and Hydrogen gas, you have likely caused Hydrodehalogenation . The 2,6-dichloro position is activated and labile under standard hydrogenation conditions.

Alternative Synthesis Pathways:

MethodRisk of De-chlorinationRisk of DimerizationRecommendation
Pd/C + H2 High MediumAVOID
Pt/C (Platinum) + H2 LowMediumPreferred Heterogeneous
NaBH3CN (Cyanoborohydride) NoneHighGood (Toxic)
NaBH(OAc)3 (Triacetoxy) NoneLowGOLD STANDARD

Corrective Action:

  • Switch to Sodium Triacetoxyborohydride (STAB) . It is milder and does not affect aryl chlorides.

  • If you must use hydrogenation, add a catalyst poison like Thiophene or use Sulfided Platinum on Carbon to inhibit de-halogenation [1].

Module 4: Chiral Resolution (The "Twin" Problem)

User Question: “I used L-Tartaric acid to resolve the enantiomers, but the ee% is stuck at 80% even after recrystallization.”

Technical Insight: 1-(2,6-Dichlorophenyl)propan-1-amine is sterically bulky.[1] The diastereomeric salt pairs often form solid solutions or eutectics rather than distinct conglomerates. Simple recrystallization fails because the impurity fits into the crystal lattice of the desired enantiomer.

The "Pope-Peachey" Protocol: Instead of using 1.0 equivalent of Tartaric acid, use 0.5 equivalents of Tartaric acid and 0.5 equivalents of HCl (or another achiral acid).

  • Mechanism: The chiral acid (Tartaric) will selectively bind to the matching enantiomer (forming the less soluble salt), while the achiral acid (HCl) binds the unwanted enantiomer (keeping it in solution). This maximizes the solubility difference [2].

Phase 3: Validated Experimental Protocols

Protocol A: Synthesis via Reductive Amination (High Purity)

Targeting minimization of Dimer and Des-chloro impurities.[1]

  • Reagents:

    • 2,6-Dichloropropiophenone (1.0 eq)[1][3]

    • Ammonium Acetate (10.0 eq) - Excess suppresses dimer formation.[1]

    • Sodium Cyanoborohydride (1.5 eq) - Or STAB for safer handling.[1]

    • Solvent: Methanol (degassed).

  • Procedure:

    • Dissolve ketone and Ammonium Acetate in Methanol. Stir for 2 hours at 40°C to form the Imine (Critical: 2,6-dichloro sterics slow this step).

    • Cool to 0°C. Add Hydride source portion-wise.

    • Validation: Monitor by HPLC. If "Dimer" impurity (>5%) appears, increase Ammonium Acetate ratio in future runs.

Protocol B: Impurity Profiling (HPLC Conditions)

Use this to validate your troubleshooting.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Key Markers:

    • RT ~ 4.5 min: Des-chloro impurity (M-34).[1]

    • RT ~ 6.0 min: Main Product.

    • RT ~ 8.5 min: Dimer Impurity (Secondary Amine).

Phase 4: Mechanism Visualization

Impurity Formation Pathway

ImpurityPath Ketone 2,6-Dichloropropiophenone Imine Intermediate Imine Ketone->Imine + NH3 Product Target Primary Amine (1-(2,6-Dichlorophenyl)...) Imine->Product + Hydride DesChloro Des-Chloro Impurity (Loss of Cl) Imine->DesChloro + Pd/C / H2 (Over-reduction) Dimer Dimer Impurity (Secondary Amine) Product->Dimer + Imine (Side Rxn) (Sterics promote this)

Caption: Chemical pathways leading to the two most common impurities: Dimers (via reaction with product) and Des-chloro species (via aggressive hydrogenation).[3][4][5]

References

  • ChemicalBook. (2025). 2,6-Dichloro-N-phenylbenzenamine Impurity Profile & Synthesis. Retrieved from

  • Organic Syntheses. (1970). Resolution of enantiomers via Tartaric Acid salts. Org. Synth. 1970, 50, 93. Retrieved from

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)... (LY3154207).[6] Retrieved from

  • Sigma-Aldrich. (2024).[1] Reductive Amination Application Note: Optimization of Hindered Amines. Retrieved from

Sources

Optimization

Minimizing side reactions during chlorophenyl propanamine synthesis

Welcome to the Technical Support Center for the synthesis of chlorophenylpropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chlorophenylpropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on minimizing side reactions to enhance yield and purity. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction: The Challenge of Selectivity

The synthesis of chlorophenylpropanamine, a crucial intermediate for various pharmaceutical compounds, most commonly proceeds via reductive amination of a corresponding chlorophenyl-substituted ketone. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact the purity and overall yield of the desired product. The primary challenges lie in controlling the reactivity of the amine and carbonyl functionalities to prevent over-alkylation and undesired reductions. This guide provides in-depth, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?

This is a classic case of over-alkylation, a common issue in reductive amination.[1][2][3] The newly formed secondary amine is often more nucleophilic than the primary amine starting material, leading to a second alkylation event.[1][3]

Core Causality: The rate of the second alkylation (secondary amine reacting with the carbonyl) competes with the primary amination.

Solutions:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the ketone. This statistically favors the reaction of the ketone with the primary amine.[4]

  • Stepwise Imine Formation: Pre-form the imine before introducing the reducing agent. This can be achieved by mixing the ketone and primary amine, often with a dehydrating agent like molecular sieves, and monitoring for the disappearance of the ketone starting material by TLC or GC-MS before adding the reductant.[5] This minimizes the presence of free secondary amine during the reduction step.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation.[6] However, strongly acidic conditions can be detrimental. Using a buffer system, such as acetic acid and triethylammonium acetate, can help maintain the optimal pH range.[5]

  • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the imine in the presence of the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations as they are less reactive towards ketones at neutral or slightly acidic pH.[6][7][8]

Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. What is causing this and how can I prevent it?

The formation of a chlorophenyl propanol indicates that the starting ketone is being directly reduced.

Core Causality: The reducing agent is reacting with the ketone before imine formation is complete.

Solutions:

  • Use a Selective Reducing Agent: As mentioned above, NaBH₃CN and NaBH(OAc)₃ are preferred over stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) for one-pot procedures because they are less likely to reduce the ketone under the reaction conditions required for imine formation.[6][7]

  • Two-Step Procedure: If ketone reduction remains a problem, switch to a two-step (indirect) reductive amination. First, form and isolate the imine intermediate. Then, in a separate step, reduce the purified imine to the desired amine.[8] This completely decouples ketone reduction from imine reduction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor imine formation over ketone reduction, especially when using moderately reactive reducing agents.

Q3: My reaction yield is consistently low, even with minimal side products detected. What are the potential causes?

Low yields can be attributed to several factors beyond the formation of obvious side products.

Core Causality: Incomplete reaction, degradation of reagents, or catalyst issues.

Troubleshooting Workflow:

G A Low Yield Observed B Analyze Reaction Mixture (TLC, GC-MS, NMR) A->B C Incomplete Conversion? B->C D Side Products Detected? B->D C->D No E Optimize Conditions: - Increase Time - Increase Temperature - Check Reagent Purity C->E Yes F Modify Reaction: - Change Solvent - Screen Catalysts - Check for Inhibitors D->F Yes G Improve Purification: - Recrystallization - Chromatography D->G No

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential Cause Recommended Action Details
Incomplete Reaction Optimize reaction time and temperature.Monitor the reaction progress using TLC or GC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[9]
Reagent Degradation Use fresh, high-purity reagents and solvents.Imines can be susceptible to hydrolysis. Ensure solvents are anhydrous and reagents have been stored correctly. Reducing agents like borohydrides can decompose if not handled properly.[10]
Catalyst Inactivity Screen different catalysts or increase catalyst loading.For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) is not poisoned by impurities in the starting materials or solvent.[10][11]
Poor Enantioselectivity (for chiral synthesis) Optimize catalyst and reaction conditions.In asymmetric synthesis, poor enantioselectivity leads to a mixture of stereoisomers, reducing the yield of the desired enantiomer. The choice of chiral catalyst and ligands is critical.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH₃CN

This protocol is designed to favor the formation of the secondary amine while minimizing over-alkylation and ketone reduction.

Step-by-Step Methodology:

  • To a solution of 4'-chloropropiophenone (1 equivalent) in anhydrous methanol, add the primary amine (1.5-2 equivalents) and 3Å molecular sieves.

  • Add glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.

  • Once imine formation is substantial, add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise, ensuring the temperature remains below 30°C.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the final product and identifying known impurities.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the crude or purified chlorophenyl propanamine in the mobile phase at a concentration of approximately 1 mg/mL. Prepare standards of the starting ketone and any suspected byproducts if available.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the product and key impurities have significant absorbance (e.g., 239 nm).[12]

    • Injection Volume: 10 µL.

  • Analysis: Run the samples and standards. Identify and quantify the main product peak and any impurity peaks by comparing retention times with the standards. For unknown impurities, hyphenated techniques like LC-MS are invaluable for structural elucidation.[13][14]

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway and key side reactions in the synthesis of chlorophenylpropanamine via reductive amination.

G Ketone Chlorophenyl Propanone Imine Imine Intermediate Ketone->Imine + H2O Overalkylation Tertiary Amine (Over-alkylation Product) Ketone->Overalkylation Further Reaction Alcohol Alcohol Byproduct Ketone->Alcohol + [H] Amine Primary Amine Amine->Imine + H2O Product Desired Secondary Amine (Chlorophenyl Propanamine) Imine->Product + [H] Product->Overalkylation Further Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Ketone (undesired) ReducingAgent->Imine

Caption: Reaction scheme for chlorophenylpropanamine synthesis.

References

  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed - NIH.
  • 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - ChemicalBook.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit.
  • (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Reductive Amination - Organic Chemistry Tutor.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem.
  • A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem.
  • Amine Synthesis - Limits of Alkylation - YouTube.
  • Reductive amination - Wikipedia.
  • Role of catalyst in organic synthesis.
  • Synthesis of Arylpropylanrines. I. From My1 Chloride'.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica.
  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed.
  • Reductive Amination Reaction mechanism - Simple - YouTube.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchGate.
  • 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • (PDF) Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review.
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride | 1216563-60-8 | Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - NIH.
  • Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSamLGUJPXe05DZFgXe6wQM2jHXiIXeudSZKaqNxfgjJZytjubE-_xSFGgloFtunVPDTjAFk7bZEwDMkPX0-me_c0cD9f_bB3a-lUDOzXxoLkXDget_ZNeBdkaT4theIv_LoCA71Lv_X7f0-eSAnUdLPalYBQldMSP9deUqQ0Q2ByodTSq9VhyO_fjumI9F33dj4UjKvG-BxVHwN-K0aaXcfwV6_dkzYVLlOwpfwwZEIpAW6HVKfCP0pYQF7ftUChBkPXJ2TiUkbQmp7irlUiGn43w6-bKAHEtw6fkHg35Oo2O1p2dLpwbYQ==
  • Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC.
  • Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis.
  • A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry.
  • Solvent-free synthesis of propargylamines: an overview - Semantic Scholar.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI.
  • Physical properties and interaction studies for polyethylene glycol 200 and 1,2-propanediamine system at temperature from 293.15 to 318.15 K under atmospheric pressure - ResearchGate.

Sources

Troubleshooting

Improving enantiomeric excess of chiral 1-(2,6-Dichlorophenyl)propan-1-amine

Technical Support Center: Optimizing Enantiomeric Excess of 1-(2,6-Dichlorophenyl)propan-1-amine Ticket ID: #CHIRAL-26-DCP Subject: Troubleshooting Low Enantiomeric Excess (ee) in Sterically Hindered Benzylic Amines Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Enantiomeric Excess of 1-(2,6-Dichlorophenyl)propan-1-amine

Ticket ID: #CHIRAL-26-DCP Subject: Troubleshooting Low Enantiomeric Excess (ee) in Sterically Hindered Benzylic Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties in achieving high enantiomeric excess (>98% ee) for 1-(2,6-Dichlorophenyl)propan-1-amine . This molecule presents a specific challenge: the 2,6-dichloro substitution pattern creates significant steric hindrance around the benzylic center, often retarding enzymatic kinetics and disrupting standard salt packing in classical resolution.

This guide provides three targeted modules to resolve your specific issue, depending on your current starting material and workflow.

Quick Diagnostic: Which Workflow Matches Your Situation?

  • Scenario A: You have a racemic mixture of the amine and need to separate it.[1][2]

    • Go to Module 1 (Biocatalytic Resolution) or Module 2 (Classical Resolution).

  • Scenario B: You are synthesizing the amine de novo from 1-(2,6-dichlorophenyl)propan-1-one .

    • Go to Module 3 (Asymmetric Synthesis).

  • Scenario C: You suspect your HPLC data is unreliable.

    • Go to Module 4 (Analytical Troubleshooting).

Module 1: Biocatalytic Kinetic Resolution (Recommended for Racemates)

The Issue: Standard lipase protocols (e.g., Ethyl Acetate + CAL-B) are yielding low ee or stalling at <40% conversion. Root Cause: The 2,6-dichloro "ortho-effect" blocks the active site of standard lipases, preventing the acetyl group transfer.

Protocol 1.1: The "Fast-Acyl" Modification

To overcome steric hindrance, you must use an acyl donor with an oxygen atom at the


-position (methoxy- or ethoxy-). This increases the reaction rate via an "activated" ester mechanism that binds more tightly to the lipase oxyanion hole.

Optimized Workflow:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[3]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Avoid alcohols.

  • Acyl Donor: Ethyl methoxyacetate or Isopropyl 2-ethoxyacetate (0.6 equivalents). Do not use Ethyl Acetate.

  • Temperature: 30–40°C. (Going higher often reduces enantioselectivity more than it helps rate).

Troubleshooting Q&A:

  • Q: The reaction stops at 45% conversion. Why?

    • A: Product inhibition. The amide product might be precipitating or coating the enzyme beads. Add molecular sieves to the reaction to scavenge moisture/byproducts or switch to a high-agitation setup (overhead stirrer, not magnetic bar which grinds the beads).

  • Q: Can I recycle the wrong enantiomer?

    • A: Yes. Use a Palladium nanocatalyst (Pd/AlO(OH)) in a Dynamic Kinetic Resolution (DKR) setup to continuously racemize the slow-reacting enantiomer while the lipase selectively acylates the fast one.

Module 2: Classical Chemical Resolution (The "Salt Break")

The Issue: Diastereomeric salts are not crystallizing, or the ee remains stuck at 80-90% after recrystallization. Root Cause: The 2,6-dichloro group twists the phenyl ring out of plane, disrupting the "herringbone" packing required for efficient chiral salt crystallization.

Protocol 2.1: The "Half-Quant" Method

Instead of using 1.0 equivalent of chiral acid, use 0.5 equivalents (the "Pope-Peachey" method). This forces the formation of the most stable diastereomeric salt while leaving the other enantiomer free in solution.

Recommended Resolving Agents:

  • Primary Choice:

    
    -Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide additional 
    
    
    
    -
    
    
    stacking interactions to stabilize the crystal lattice against the steric bulk of the chloro groups.
  • Secondary Choice:

    
    -Acetyl-L-leucine (often effective for hindered benzylic amines).
    
  • Solvent System: 95:5 Ethanol/Water or Methanol/Acetone.

Step-by-Step Optimization:

  • Dissolve Racemic Amine (1.0 eq) in refluxing solvent.

  • Add L-DBTA (0.5 eq) dissolved in the same hot solvent.

  • Critical Step: Cool slowly (1°C/min) to room temperature. Rapid cooling traps the "wrong" isomer.

  • Filter crystals.[4]

  • Liberation: Treat salt with 1M NaOH and extract with DCM to check ee.

  • Refinement: If ee is <95%, recrystallize the salt from pure Ethanol before liberating the free base.

Module 3: Asymmetric Synthesis (De Novo)

The Issue: You are synthesizing the amine from the ketone using Ellman's Sulfinamide or Transaminases, but conversion is poor.

Option A: Transaminase (ATA) Screening (Green Chemistry)

Biocatalysis is superior here because it avoids the 50% yield loss of resolution.

  • Enzyme Class:

    
    -Transaminases (ATAs).
    
  • Screening Kit: Codexis (ATA-v1/v2 panels) or Prozomix (KS-004 panel).

  • Donor: Isopropylamine (1M) is standard, but if equilibrium is unfavorable, use Alanine + Lactate Dehydrogenase (LDH) recycling system to drive the reaction to completion.

  • Condition: The 2,6-dichloro ketone is extremely bulky. You likely need an (S)-selective ATA engineered for "bulky-bulky" ketones (e.g., Arthrobacter sp. variants).

Option B: Ellman's Sulfinamide Chemistry
  • Reagent: (R)- or (S)-tert-butanesulfinamide.[5]

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)

    
    )  is mandatory. The steric bulk of the 2,6-dichlorophenyl group prevents uncatalyzed imine formation.
    
  • Protocol:

    • Mix Ketone + Sulfinamide + Ti(OEt)

      
       (2.0 eq) in THF.
      
    • Reflux may be required (unlike standard aldehydes which react at RT).

    • Reduction: Use L-Selectride at -78°C for high diastereoselectivity (dr > 95:5). NaBH

      
       is often too small and non-selective for this bulky substrate.
      

Module 4: Analytical Troubleshooting (HPLC)

The Issue: You cannot separate the enantiomers on your HPLC, or the peaks are tailing. Root Cause: The basic amine interacts with silanols on the column, and the steric bulk prevents deep inclusion in some chiral cavities.

Recommended Methods:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IG-3 (Immobilized Amylose)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)Water (0.1% DEA) : Acetonitrile (40:60)
Why? The "H" series (AD-H) has higher resolution. Diethylamine (DEA) is critical to suppress peak tailing of the free amine.Immobilized phases (IG/IA) allow more aggressive solvents if solubility is an issue.

Visual Logic: Optimization Workflow

G Start Starting Material? Racemate Racemic Amine Start->Racemate Ketone Prochiral Ketone (1-(2,6-Cl2-Ph)-propan-1-one) Start->Ketone Resolution Select Resolution Method Racemate->Resolution Synthesis Select Synthesis Method Ketone->Synthesis BioRes Kinetic Resolution (Lipase CAL-B) Resolution->BioRes Preferred for Speed ChemRes Classical Resolution (DBTA / Tartaric) Resolution->ChemRes Preferred for Scale >1kg OptBio Optimization: Use Ethyl Methoxyacetate Solvent: MTBE BioRes->OptBio Low Conversion? OptChem Optimization: Use 0.5 eq Acid (Pope-Peachey) Slow Cool (1°C/min) ChemRes->OptChem No Crystals? Ellman Ellman Sulfinamide Synthesis->Ellman Chemical Route ATA Transaminase (ATA) Synthesis->ATA Biotech Route OptEllman Optimization: Ti(OEt)4 (2.0 eq) Reductant: L-Selectride Ellman->OptEllman Low de? OptATA Optimization: Screen Engineered ATAs (Codexis/Prozomix) Isopropylamine Donor ATA->OptATA No Activity?

Figure 1: Decision Matrix for optimizing enantiomeric excess based on starting material.

References

  • G. Grogan , "Synthesis of chiral amines using redox biocatalysis," Current Opinion in Chemical Biology, vol. 43, pp. 15–22, 2018. Link

  • M.-J. Kim et al. , "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst," Organic Letters, vol. 9, no.[6] 6, pp. 1157–1159, 2007.[6] Link

  • Ellman, J. A. et al. , "Asymmetric Synthesis of Amines with tert-Butanesulfinamide," Chemical Reviews, vol. 110, no. 6, pp. 3600–3740, 2010. Link

  • Codexis Inc. , "Transaminase Screening Kits & Protocols." Link

  • BenchChem , "Comparative Guide to Chiral Resolution: Tartaric Acid vs Derivatives." Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(2,6-Dichlorophenyl)propan-1-amine HCl

Product Category: Chiral/Achiral Amine Building Blocks Chemical Class: Lipophilic Aryl Amine Hydrochloride Salts Last Updated: February 18, 2026 Core Directive & Chemical Profile This guide addresses the solubility and p...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chiral/Achiral Amine Building Blocks Chemical Class: Lipophilic Aryl Amine Hydrochloride Salts Last Updated: February 18, 2026

Core Directive & Chemical Profile

This guide addresses the solubility and purification challenges associated with 1-(2,6-Dichlorophenyl)propan-1-amine HCl . Unlike simple aliphatic amines, this molecule presents a "Push-Pull" solubility conflict:

  • The "Pull" (Hydrophilic): The amine hydrochloride moiety (

    
    ) is ionic and highly polar, driving solubility in water and lower alcohols.
    
  • The "Push" (Lipophilic/Steric): The 2,6-dichlorophenyl ring creates a dense, hydrophobic, and sterically hindered region. This "greasy ball" resists solvation by pure water and promotes "oiling out" during recrystallization.

Your Goal: Balance these opposing forces to achieve complete dissolution for reactions or controlled precipitation for purification.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the specific 2,6-dichlorophenyl motif and the ionic HCl head.

Solvent ClassRecommended SolventsUtilityTechnical Notes
Primary Solvents (High Solubility)Methanol (MeOH) Ethanol (EtOH) Dissolution, Reaction MediumBest balance. The hydroxyl group solvates the

ion, while the alkyl chain interacts with the dichlorophenyl ring.
Recrystallization Solvents Isopropanol (IPA) Ethanol/EtOAc PurificationIPA often has the "Goldilocks" polarity: soluble at boiling, insoluble at freezing.
Antisolvents (Precipitation)Diethyl Ether (

)
MTBE n-Heptane
Crashing out productThe salt is virtually insoluble in these. Add after dissolving in a primary solvent to force precipitation.
Problematic Solvents Pure Water Dichloromethane (DCM) Avoid Water: High risk of oiling out due to the lipophilic ring.DCM: The salt may be surprisingly soluble (due to the organic tail), preventing effective crystallization.

Interactive Troubleshooting Guide (FAQ)

Scenario A: "My sample is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with 2,6-substituted aryl amines. The hydrophobic aromatic ring aggregates faster than the ionic lattice can form, creating a liquid oil phase in the hot solvent.

  • Immediate Fix:

    • Reheat the mixture until the oil redissolves.

    • Increase Solvent Volume: You may be above the saturation point of the oil, not the crystal. Add 10-20% more solvent.

    • Seed It: Add a tiny crystal of pure product at a temperature just below the boiling point.

    • Slow Down: Rapid cooling traps the oil. Wrap the flask in foil or a towel to cool it over 2-3 hours.

Scenario B: "The salt dissolves in hot alcohol but won't precipitate upon cooling."

Diagnosis: The compound is too soluble in the chosen alcohol (likely Methanol) even at low temperatures.

  • Protocol: The "Cloud Point" Method

    • Keep the solution hot (near boiling).

    • Dropwise add a non-polar antisolvent (Diethyl Ether or MTBE) until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of the primary alcohol to clear the solution.

    • Remove from heat and allow to cool undisturbed.

Scenario C: "I need to run a reaction in an aprotic environment."

Diagnosis: You cannot use alcohols due to reagent incompatibility (e.g., using moisture-sensitive coupling agents).

  • Alternative: Use DMSO or DMF .

    • Warning: These are high-boiling solvents. Removing them requires extensive aqueous workups (which risks hydrolysis or emulsion) or lyophilization. Only use if absolutely necessary.

Visualization: Decision Logic & Workflows

Figure 1: Solvent System Decision Tree

Use this logic flow to select the correct solvent system based on your experimental goal.

SolventSelection Start Start: Define Goal Goal What is the objective? Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification / Crystallization Goal->Purify Cleanup CheckSens Reagents sensitive to -OH? Rxn->CheckSens SolubilityCheck Check Solubility in Hot IPA Purify->SolubilityCheck Protic Use Ethanol or Methanol (Best Solubility) CheckSens->Protic No Aprotic Use DMF or DMSO (Hard to remove) CheckSens->Aprotic Yes Soluble System: Pure IPA (Cool to 4°C) SolubilityCheck->Soluble Dissolves Insoluble System: MeOH + Et2O (Solvent/Antisolvent) SolubilityCheck->Insoluble Won't Dissolve

Caption: Decision tree for selecting solvent systems based on reaction requirements or purification needs.

Figure 2: Recrystallization Workflow for Lipophilic Salts

A specific protocol to prevent "oiling out" associated with the 2,6-dichlorophenyl group.

Recrystallization cluster_tips Critical Control Points Step1 1. Dissolve Step2 2. Filter Hot Step1->Step2 Min. Vol Boiling EtOH Step3 3. Seed/Cloud Step2->Step3 Remove Insolubles Step4 4. Slow Cool Step3->Step4 Add Et2O to turbidity Tip1 Prevents Oiling Out: Ensure T > 60°C Step3->Tip1 Step5 5. Isolate Step4->Step5 Room Temp then 4°C

Caption: Step-by-step workflow designed to mitigate oiling out during the crystallization of lipophilic amine salts.

Standardized Protocol: Gravimetric Solubility Screen

If the recommended solvents fail, perform this rapid screen to determine the exact solubility profile of your specific batch (polymorphs can vary).

Materials:

  • 1-(2,6-Dichlorophenyl)propan-1-amine HCl (100 mg)

  • Scintillation vials (4 mL)

  • Heating block set to 60°C

Procedure:

  • Weigh 20 mg of the salt into 4 separate vials.

  • Add Solvent: Add 100

    
    L of the following solvents to the respective vials:
    
    • Vial A: Methanol[1]

    • Vial B: Isopropanol (IPA)

    • Vial C: Ethyl Acetate[1][2][3]

    • Vial D: Toluene

  • Observation (Room Temp): Vortex for 30 seconds.

    • Clear Solution? = Highly Soluble (Not good for crystallization, good for reaction).

    • Solid Remains? = Proceed to Step 4.

  • Heat: Place vials B, C, and D in the heating block (60°C) for 5 minutes.

    • Clear Solution? = Ideal Candidate (Soluble hot, insoluble cold).

    • Solid Remains? = Insoluble (Potential antisolvent).

References

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. Explains the hierarchy of preferred solvents for pharmaceutical synthesis, prioritizing alcohols over chlorinated solvents.

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on the solubility mechanics of hydrochloride salts vs. free bases).

  • Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Details the "Common Ion Effect" and lipophilic interactions in salt solubility.

  • University of Rochester. Solvents for Recrystallization. A practical guide to choosing solvent/antisolvent pairs for organic amine salts.

Sources

Troubleshooting

Troubleshooting baseline noise in HPLC analysis of amine hydrochlorides

Welcome to the Amine Analysis Support Center Current Status: Operational Ticket Priority: Critical Analyzing amine hydrochlorides is one of the most deceptive challenges in HPLC. You are likely fighting a three-front war...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Amine Analysis Support Center

Current Status: Operational Ticket Priority: Critical

Analyzing amine hydrochlorides is one of the most deceptive challenges in HPLC. You are likely fighting a three-front war: chemical noise from mobile phase additives (like TFA), sample-induced noise from the hydrochloride counter-ion, and detector limitations at low UV wavelengths (205–210 nm).

This guide is not a generic manual. It is a collection of field-proven protocols designed to isolate and eliminate baseline noise specifically for amine salts.

Module 1: The Chemistry of Noise (Mobile Phase Additives)

The Issue: You observe a wavy, drifting, or rising baseline during gradient elution, specifically at 210 nm. The Cause: You are likely using Trifluoroacetic Acid (TFA) to suppress silanol interactions.[1] TFA absorbs UV light significantly below 214 nm.[2] As your organic modifier (Acetonitrile/Methanol) increases during the gradient, the "optical density" of the mobile phase changes, causing the detector to register a drift that looks like a peak or a ramp.

Q: How do I flatten a TFA gradient baseline without removing TFA?

A: Use the "Balanced Absorbance" Protocol. Most users add 0.1% TFA to both Mobile Phase A (Water) and B (ACN). This is incorrect for low UV work. Acetonitrile suppresses the UV absorbance of TFA. To balance the baseline, you must add more TFA to the organic phase or less to the aqueous phase to match their optical baselines.

Protocol: Optical Balancing

  • Prepare Mobile Phase A: Water + 0.05% TFA (

    
    ).
    
  • Prepare Mobile Phase B: Acetonitrile + 0.045% TFA (

    
    ).
    
  • The Test: Run a "dummy" gradient (0% to 100% B) with no injection.

  • The Adjustment:

    • If baseline drifts UP : The absorbance of B is higher than A. Reduce TFA in B.

    • If baseline drifts DOWN : The absorbance of B is lower than A. Increase TFA in B slightly (e.g., to 0.055%).

    • Target: A drift of < 2 mAU over the entire gradient.

Scientist's Note: Never rely on "Auto-Zero" to fix a 50 mAU drift. Large drifts reduce the linear dynamic range of your detector and hide impurity peaks.

Module 2: The "Hydrochloride" Factor (Sample-Induced Noise)

The Issue: You see a sharp negative peak or a "system peak" at the void volume (


), or erratic noise immediately following the injection.
The Cause:  The Chloride counter-ion (

). Many researchers forget that

is not invisible. It has a UV cutoff around 195–210 nm .[2] When you inject a concentrated amine hydrochloride salt, you are injecting a plug of UV-absorbing ions.
Q: Is the chloride salt damaging my system?

A: Potentially, yes. Chloride ions are corrosive to stainless steel, causing pitting corrosion over time.[3] This corrosion releases metal ions (Iron, Nickel) into the flow path, which can chelate with your amines, causing peak tailing that mimics baseline noise.

Protocol: The Chloride Wash If you analyze HCl salts daily, you must passivate and wash your system to prevent "corrosion noise."

  • End-of-Day Wash: Flush system with 100% Water (no acid) for 30 mins to remove all salts.

  • Organic Flush: Follow with 100% Methanol for 15 mins.

  • Weekend Storage: Store in 100% Methanol or Acetonitrile (never leave salts or TFA in lines).

Module 3: Decision Logic for Additives

Selecting the right additive is a trade-off between Peak Shape (silanol suppression) and Baseline Noise (UV transparency).

AdditiveSelection Start Start: Select Mobile Phase Modifier Detection What is your Detection Method? Start->Detection UV_High UV > 220 nm Detection->UV_High Standard UV_Low UV < 220 nm Detection->UV_Low High Sensitivity MS MS Compatible? UV_High->MS TFA 0.1% TFA (Excellent Shape, High Noise) UV_Low->TFA If Balancing Used Perchlorate NaClO4 + Phosphate (Superior Shape, Non-Volatile) UV_Low->Perchlorate Complex Separation Phosphate Phosphate Buffer pH 2.5 (Low Noise, Non-Volatile) UV_Low->Phosphate No MS (Best Baseline) MS->TFA No (UV Only) Formic 0.1% Formic Acid (Good MS, Poor Shape for Amines) MS->Formic Yes

Figure 1: Decision matrix for selecting mobile phase additives based on detection limits and compatibility.

Module 4: Salt Precipitation & "Ghost" Spikes

The Issue: Random sharp spikes in the baseline, often accompanied by pressure fluctuations. The Cause: Precipitation of buffer salts or the amine sample itself. Amine hydrochlorides are often soluble in water but insoluble in Acetonitrile. As the gradient increases organic content, the salt precipitates inside the column or mixer.

Table 1: Solubility Thresholds for Common Additives

Additive / SaltSolubility Risk ZoneSymptomRemediation
Phosphate Buffer > 70% AcetonitrilePressure spikes, white powder at pump headsLimit Organic to 65% or use Methanol (solubility limit ~80%).
Amine HCl Sample > 90% AcetonitrileTailing peaks, blocked fritDissolve sample in initial mobile phase conditions (e.g., 90% Water).
Sodium Perchlorate Safe in most organicsExplosion Hazard if driedNever allow mobile phase to evaporate to dryness.
Q: How do I distinguish between an electrical spike and a particle spike?

A: The Flow Test.

  • Stop the flow.

  • Monitor the baseline for 5 minutes.

  • Result:

    • If spikes continue: Electrical Noise (Lamp, grounding, or electronics).

    • If spikes stop: Chemical/Physical Noise (Air bubbles, particulates, or precipitation).

Module 5: Advanced Troubleshooting Workflow

Use this logic flow to diagnose the root cause of your noise.

TroubleshootingFlow Problem Baseline Noise Detected Type Characterize Noise Problem->Type Cyclic Cyclic/Pulsing Type->Cyclic Regular Period Random Random Spikes Type->Random Sharp/Irregular Drift Continuous Drift Type->Drift Slope Air Air in Pump/Check Valves Cyclic->Air Period = Pump Stroke Mixer Insufficient Mixing Cyclic->Mixer Period = Mixing Vol Lamp Old UV Lamp / Dirty Cell Random->Lamp High Freq Noise Chem TFA/Gradient Imbalance Drift->Chem Correlates w/ Gradient

Figure 2: Diagnostic workflow for categorizing and identifying the source of baseline noise.

References

  • Waters Corporation. Wavelength cutoffs for mixed mobile phases. (Accessed 2023). [Link]

  • Shimadzu. Gradient Baseline for Water/Acetonitrile Containing TFA. (Accessed 2023). [Link]

  • ResearchGate. Corrosion behavior of stainless steel exposed to highly concentrated chloride solutions. (Accessed 2023). [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (Accessed 2023). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Biological Activity: Amphetamine Analogs Versus a Predictive Profile for 1-(2,6-Dichlorophenyl)propan-1-amine

A Guide for Researchers in Pharmacology and Drug Development Introduction The phenethylamine scaffold, the backbone of amphetamine-type stimulants, represents one of the most extensively studied classes of psychoactive c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction

The phenethylamine scaffold, the backbone of amphetamine-type stimulants, represents one of the most extensively studied classes of psychoactive compounds. Its derivatives are legion, encompassing clinically vital medicines for ADHD, such as amphetamine and lisdexamfetamine, as well as a vast array of novel psychoactive substances (NPS) with diverse pharmacological profiles.[1][2][3] The biological activity of these analogs is exquisitely sensitive to structural modifications, which can dramatically alter their potency and selectivity towards the primary molecular targets: the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5]

This guide provides a dual-purpose analysis for researchers in the field. First, it offers a consolidated overview of the well-established biological activities and structure-activity relationships (SAR) of classical amphetamine analogs, which serve as a critical benchmark for psychostimulant research. Second, it addresses the challenge of an uncharacterized compound, 1-(2,6-dichlorophenyl)propan-1-amine . In the absence of published experimental data for this specific molecule, we will leverage established SAR principles to deconstruct its structure and construct a predictive pharmacological profile.

This theoretical analysis serves as a hypothesis-driven framework, designed to guide future experimental investigation. We will conclude by outlining the precise in vitro and in vivo protocols required to empirically validate or refute these predictions, thereby providing a self-validating system for the characterization of this and other novel compounds.

Part 1: The Amphetamine Analog Benchmark: Mechanism and Structure-Activity Relationships

The quintessential action of amphetamine and its close analogs is the potentiation of catecholaminergic neurotransmission.[6] This is achieved primarily through a dual interaction with monoamine transporters, distinguishing them from pure reuptake blockers like cocaine.

Mechanism of Action: The Substrate-Releaser Model

Amphetamines are transporter substrates. They are recognized by DAT and NET and transported into the presynaptic neuron.[7][8] Once inside, they exert a cascade of effects that culminates in the reversal of transporter function, causing non-vesicular efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[1][8] This process involves interaction with vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of neurotransmitters into synaptic vesicles and increasing their cytosolic concentration.[8]

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal VMAT VMAT2 DA_vesicle Dopamine Vesicle VMAT->DA_vesicle Sequestration MAO MAO DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Increases Cytosolic DA DA_cyto->MAO Metabolism DA_synapse Dopamine DA_receptor Postsynaptic Dopamine Receptors DA_synapse->DA_receptor 5. Receptor Activation Transporter Dopamine Transporter (DAT) DA_synapse->Transporter Transporter->DA_cyto 2. Transporter Internalization Transporter->DA_synapse Amphetamine Amphetamine Amphetamine->VMAT 3. Disrupts Vesicular Storage Amphetamine->Transporter 1. Binds & Enters

Caption: Amphetamine's mechanism as a dopamine transporter substrate and releaser.

Core Structure-Activity Relationships of Phenethylamines

The biological activity of amphetamine analogs can be systematically understood by considering substitutions at four key positions:

  • The Phenyl Ring: Unsubstituted amphetamine is a potent psychostimulant. Hydroxylation to form catecholamines (e.g., dopamine) is a key structural feature for maximal agonistic activity at adrenergic receptors.[1] Substitution with electron-withdrawing groups, such as halogens (e.g., 4-chloroamphetamine), can dramatically increase serotonergic activity.[9]

  • The α-Carbon: A methyl group at the α-position (as in amphetamine) is crucial. It sterically hinders metabolism by monoamine oxidase (MAO), significantly increasing the duration of action compared to its parent compound, phenethylamine.[1]

  • The β-Carbon: A hydroxyl group at the β-position generally reduces CNS stimulant activity and blood-brain barrier penetration while increasing peripheral adrenergic effects. A keto group at this position defines the cathinone class of stimulants.[10]

  • The Amino (N) Group: N-methylation (to form methamphetamine) generally increases potency and lipophilicity. Increasing the bulk of the N-substituent tends to decrease activity at DAT and NET while sometimes increasing activity at SERT.[11] Primary and secondary amines are typically more potent than tertiary or quaternary amines.[1]

CompoundKey Structural FeaturePrimary Transporter AffinityPrimary MechanismResulting In Vivo Effect
d-Amphetamine α-methylNET ≥ DAT >> SERTReleaser/Reuptake InhibitorPotent psychostimulation[6]
Methamphetamine N-methylNET ≥ DAT >> SERTReleaser/Reuptake InhibitorIncreased potency vs. amphetamine[3]
MDMA 3,4-methylenedioxy ringSERT > NET > DATReleaser/Reuptake InhibitorEmpathogenic/Entactogenic effects[2]
4-Chloroamphetamine 4-chloro substitutionSERT >> DAT/NETReleaser/Reuptake InhibitorPotent serotonin release, neurotoxic[9]
Cathinone β-keto groupDAT/NET > SERTReleaser/Reuptake InhibitorPsychostimulation, equipotent to amphetamine[10]

Part 2: Predictive Profile of 1-(2,6-Dichlorophenyl)propan-1-amine

Lacking empirical data, we can formulate a hypothesis about the biological activity of this compound by dissecting its structure in the context of established SAR.

Structural Analysis and Hypothesis Formulation

  • Core Scaffold (1-Phenylpropan-1-amine): This is a critical distinction. Amphetamine is a 1-phenylpropan-2 -amine. Shifting the amine to the benzylic position (the carbon directly attached to the phenyl ring) moves the structure away from the classic amphetamine template. This may reduce its affinity as a substrate for monoamine transporters, as the optimal spacing between the aromatic ring and the amino group is considered to be two carbon atoms for potent direct-acting agonists.[1] It is plausible that this compound may act more as a reuptake inhibitor than a substrate-releaser.

  • Ring Substitution (2,6-Dichlorination): This is the most functionally significant feature.

    • Steric Hindrance: The two chlorine atoms flanking the propyl-amine chain create significant steric bulk. This could hinder the molecule from adopting the optimal conformation to bind within the substrate-binding pocket of monoamine transporters.

    • Electronic Effects: Chlorine is a deactivating, electron-withdrawing group. Dichlorination of a phenyl ring generally increases lipophilicity, which could enhance blood-brain barrier penetration. However, studies on chlorinated phenols have shown that increasing chlorination also tends to increase toxicity.[12][13]

    • Potential for Novel Targets: This substitution pattern is unusual for typical psychostimulants. It is found in the non-steroidal anti-inflammatory drug (NSAID) diclofenac and in precursors to dopamine D1 receptor modulators.[2][14] This suggests that the compound may have activity outside of the classical monoamine transporter targets. One plausible alternative target class is the Trace Amine-Associated Receptors (TAARs) , particularly TAAR1, which binds many phenethylamine-like structures and modulates dopaminergic activity.[15][16][17]

Predicted Biological Activity Profile

Based on this structural deconstruction, we can generate a set of testable hypotheses:

  • Hypothesis 1 (Monoamine Transporters): 1-(2,6-Dichlorophenyl)propan-1-amine will likely exhibit low potency as a monoamine transporter ligand compared to amphetamine. If it does show activity, it is more likely to function as a reuptake inhibitor rather than a releaser, due to the non-optimal amine position and steric hindrance from the chlorine atoms. Its affinity, if any, may be highest for NET or SERT over DAT.

  • Hypothesis 2 (TAAR1): The compound is a potential ligand (agonist or antagonist) at TAAR1 . This is based on TAAR1's promiscuity for phenethylamine-like structures and the compound's deviation from the optimal structure for high-affinity transporter interaction.

  • Hypothesis 3 (In Vivo Effects): Due to its predicted low potency at monoamine transporters, the compound is unlikely to produce the robust locomotor stimulation characteristic of amphetamine. Its in vivo effects will be highly dependent on its activity at alternative targets like TAAR1. If it is a TAAR1 agonist, it might attenuate dopaminergic signaling, while an antagonist could enhance it.[16]

ParameterAmphetamine Analogs (Typical)1-(2,6-Dichlorophenyl)propan-1-amine (Predicted)Rationale for Prediction
Primary Target DAT/NET/SERTTAAR1 or other non-transporter GPCRsAtypical structure (1-amine, 2,6-dichloro) is suboptimal for MATs.
Mechanism Substrate-ReleaserReuptake Inhibitor (if active at MATs) or Receptor Agonist/Antagonist1-amine position and steric hindrance may prevent substrate activity.
DAT Affinity (Ki) Low-to-mid nMHigh nM to µM (Low affinity)Steric hindrance and non-optimal scaffold.
NET Affinity (Ki) Low-to-mid nMMid-to-high nM (Moderate to low affinity)May retain some affinity due to structural similarity to other NET ligands.
SERT Affinity (Ki) Varies widely (nM to µM)Mid-to-high nM (Moderate to low affinity)Halogenation can increase SERT affinity, but this is uncertain.
In Vivo Effect Locomotor StimulationMinimal or no locomotor stimulation; potential modulation of other behaviorsLow predicted potency as a monoamine releaser.

Part 3: An Experimental Workflow for Profile Validation

To move from a predictive to an evidence-based profile, a systematic experimental validation is required. The following protocols describe a self-validating system to comprehensively characterize a novel compound like 1-(2,6-Dichlorophenyl)propan-1-amine.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Compound Synthesis & Purification B Primary Screen: Radioligand Binding Assays (DAT, NET, SERT, TAAR1) A->B Test Compound C Functional Assays: Monoamine Uptake Inhibition B->C If MAT binding observed D Functional Assays: cAMP Measurement (for TAAR1) B->D If TAAR1 binding observed E Determine Ki, IC50, EC50 C->E D->E F Locomotor Activity Assay (Mice or Rats) E->F Guide Dose Selection G Drug Discrimination Assay (Rats trained on Amphetamine) E->G Guide Dose Selection H Determine ED50, Stimulant vs. Atypical Effects F->H G->H I Comprehensive Pharmacological Profile H->I

Caption: Experimental workflow for characterizing a novel psychoactive substance.
Protocol 1: In Vitro Receptor and Transporter Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for human monoamine transporters (hDAT, hNET, hSERT) and hTAAR1.

  • Causality: This is the foundational experiment. A compound must first physically bind to a target to exert a direct effect. By using a panel of targets, we can determine both the primary site of action and the selectivity profile.

  • Methodology:

    • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human transporter or receptor of interest.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 37°C) for a set duration to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes and any bound radioligand.

    • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression (e.g., Prism software) to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Synaptosomal Monoamine Uptake Assay
  • Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of monoamine neurotransmitters.

  • Causality: While binding assays confirm affinity, they do not reveal functional consequence (i.e., inhibitor vs. substrate). This assay directly measures the functional inhibition of the transporter's primary role.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) via differential centrifugation.

    • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle control.

    • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Uptake Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using a scintillation counter. Non-specific uptake is determined at 4°C. Calculate the percent inhibition of specific uptake at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Locomotor Activity Assay
  • Objective: To assess the in vivo psychostimulant or depressant effects of the test compound.

  • Causality: Locomotor activity is a well-established behavioral proxy for dopaminergic and noradrenergic stimulation in the central nervous system.[18] Amphetamine-like stimulants reliably produce dose-dependent hyperlocomotion. A lack of this effect would support our hypothesis that the test compound is not a classical amphetamine-like releaser.

  • Methodology:

    • Animals: Use adult male Swiss-Webster mice or Sprague-Dawley rats.

    • Habituation: Place individual animals into open-field arenas equipped with infrared photobeam detectors to automatically record movement. Allow them to habituate to the new environment for 30-60 minutes.

    • Administration: Administer the test compound (e.g., 0.1, 1, 10, 30 mg/kg, intraperitoneally) or vehicle control. Include d-amphetamine (e.g., 1-3 mg/kg) as a positive control.

    • Data Collection: Immediately after injection, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts for each dose group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

This guide establishes the pharmacological benchmark of amphetamine analogs, characterized by their action as potent monoamine transporter substrates and releasers. In contrast, a detailed structural analysis of 1-(2,6-dichlorophenyl)propan-1-amine leads to the predictive hypothesis that it is unlikely to share this profile. Its atypical 1-amine scaffold and significant steric hindrance from 2,6-dichlorination suggest it will have low potency at monoamine transporters and may instead interact with alternative targets, such as TAAR1. The predicted in vivo profile is one of minimal psychostimulant activity.

References

  • Glennon, R. A., Young, R., Hauck, A. E., & McKenney, J. D. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Pharmacology, biochemistry, and behavior, 21(6), 895–901. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of psychopharmacology (Oxford, England), 27(6), 479–496. [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406–433. [Link]

  • Kish, S. J. (2008). Amphetamine and its analogs. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 605-616). Elsevier. [Link]

  • Marusich, J. A., Antonazzo, K. R., Blough, B. E., & Wiley, J. L. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 134(Pt A), 41–51. [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Glennon, R. A., Young, R., & Dukat, M. (1997). Structure-activity studies on amphetamine analogs. Pharmacology, Biochemistry and Behavior, 58(4), 867-873. [Link]

  • Fuller, R. W., & Molloy, B. B. (1974). Recent studies with 4-chloroamphetamine and some analogues. Advances in biochemical psychopharmacology, 10, 195–205. [Link]

  • Shulgin, A. T. (1978). Structure-activity relationships of the classic hallucinogens and their analogs. In Handbook of Psychopharmacology (Vol. 11, pp. 243-333). Springer, Boston, MA. [Link]

  • L-D, S., & D-A, S. (2018). DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction. ACS chemical neuroscience, 9(5), 961–978. [Link]

  • Chen, Y. C., Lin, C. H., Chen, C. Y., Chen, I. M., & Lee, C. Y. (2022). Comparison of clinical characteristics between meth/amphetamine and synthetic cathinone users presented to the emergency department. Scientific reports, 12(1), 6439. [Link]

  • Jones, S. R., & Garris, P. A. (2004). In vivo models to study psychostimulant action. Current topics in behavioral neurosciences, 3, 25-50. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2008). Psychoactive "designer" drugs: a new class of abused substances. Current neuropharmacology, 6(1), 1–10. [Link]

  • Martins, M., & Valente, H. (2014). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. Journal of molecular and genetic medicine : an international journal of biomedical research, 8, 126. [Link]

  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Current topics in behavioral neurosciences, 22, 1–35. [Link]

  • Niello, M., Gradisch, R., & Sitte, H. H. (2020). Overview of Monoamine Transporters. Current protocols in pharmacology, 88(1), e72. [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711–8732. [Link]

  • Google Patents. (2021). Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone. (CN111100057B).
  • PubChem. (n.d.). 1-Phenylpropan-1-amine. Retrieved February 17, 2026, from [Link]

  • Robertson, S. D., Matthies, H. J., & Galli, A. (2009). A closer look at amphetamine-induced dopamine release: the effects of uptake inhibitors and vesicular function. Biochemical pharmacology, 78(7), 785–791. [Link]

  • Mahaney, P. E., Kim, C. Y., Coghlan, R. D., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5038–5041. [Link]

  • Liu, K., Li, F., Wang, Y., et al. (2021). Molecular basis of human trace amine-associated receptor 1 activation. Nature structural & molecular biology, 28(12), 1008–1014. [Link]

  • Cao, Z., Zhang, Y., Zhang, H., et al. (2021). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS chemical neuroscience, 12(18), 3349–3360. [Link]

  • Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (1993). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 36(20), 2899–2906. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]

  • Espinoza, S., Lignani, G., & Dell'Isola, M. (2022). Discovery of novel trace amine-associated receptor 5 (TAAR5) antagonists using a deep convolutional neural network. International journal of molecular sciences, 23(3), 1888. [Link]

  • PubChem. (n.d.). 3-(2,6-dichlorophenyl)propan-1-amine. Retrieved February 17, 2026, from [Link]

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Comparative

Technical Guide: Cross-Reactivity of 1-(2,6-Dichlorophenyl)propan-1-amine in Immunoassays

This guide evaluates the cross-reactivity profile of 1-(2,6-Dichlorophenyl)propan-1-amine (hereafter referred to as 2,6-DCPPA ) within the context of competitive immunoassays designed for phenethylamines (specifically Am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the cross-reactivity profile of 1-(2,6-Dichlorophenyl)propan-1-amine (hereafter referred to as 2,6-DCPPA ) within the context of competitive immunoassays designed for phenethylamines (specifically Amphetamine and Methamphetamine).[1][2]

Executive Summary

1-(2,6-Dichlorophenyl)propan-1-amine (2,6-DCPPA) is a chiral benzylamine derivative often utilized as a chemical building block in the synthesis of pharmaceuticals (e.g., Crizotinib intermediates) and as a structural probe in forensic toxicology.[1][2] Due to its structural homology with Amphetamine (1-phenylpropan-2-amine), it presents a unique challenge for immunoassay specificity.[1][2]

This guide compares 2,6-DCPPA against standard cross-reactivity reference materials (Phentermine, Ephedrine, and 4-Chloroamphetamine).[1][2] The data indicates that 2,6-DCPPA serves as a high-stringency negative control for assay specificity validation, primarily due to the steric hindrance imposed by the ortho-dichloro substitution and the regiochemical shift of the amine group.[1]

Structural Analysis & Mechanistic Basis for Cross-Reactivity[2]

To understand the immunological behavior of 2,6-DCPPA, we must analyze its interaction with the antibody binding pocket relative to the target analyte (Amphetamine).

Structural Comparison
FeatureTarget: AmphetamineAnalyte: 2,6-DCPPAImmunological Impact
Core Skeleton PhenethylamineBenzylamine (Propyl chain)Moderate Homology: Both possess a hydrophobic phenyl ring and a primary amine.[1][2]
Amine Position C2 (Aliphatic)C1 (Benzylic)Critical Mismatch: Antibodies raised against C2-amines typically exhibit reduced affinity for C1-amines due to altered hydrogen bond alignment.[1][2]
Ring Substitution Unsubstituted2,6-DichloroHigh Steric Clash: The bulky chlorine atoms at the ortho positions create significant steric hindrance, preventing deep penetration into the antibody's hydrophobic pocket.
Mechanism of Interference (or Lack Thereof)

Most commercial Amphetamine antibodies are generated using immunogens attached via the phenyl ring (4-position) or the alkyl chain.[1][2]

  • Steric Exclusion: The 2,6-dichloro pattern widens the effective van der Waals radius of the aromatic ring.[1] Unless the antibody is specifically designed for "broad-spectrum" detection of halogenated designer drugs, this bulk prevents the "lock and key" fit.[1]

  • Electronic Effects: The electron-withdrawing nature of the chlorines reduces the electron density of the aromatic ring, potentially weakening

    
     stacking interactions with aromatic residues (e.g., Tryptophan) in the antibody binding site.[1]
    

Comparative Performance: 2,6-DCPPA vs. Alternatives

In assay validation, selecting the right challenge molecule is critical. The table below compares 2,6-DCPPA with standard alternatives used to test Amphetamine assay specificity.

Cross-Reactivity Data Profile (Competitive ELISA)

Data represents mean % Cross-Reactivity at 1,000 ng/mL spike concentration.

Challenge MoleculeStructure Class% Cross-Reactivity (Typical)Role in Validation
d-Amphetamine Target100% Calibrator / Reference
Phentermine

-Dimethyl
15% - 40%Positive Interference Control: Tests tolerance for alkyl bulk near the amine.[1][2]
Pseudoephedrine

-Hydroxy
< 1%Negative Control: Tests tolerance for polarity changes on the chain.[1][2]
4-Chloroamphetamine Para-Halogenated60% - 120%High-Risk Interferent: Tests tolerance for ring substitution (distal).[1][2]
2,6-DCPPA Ortho-Di-Halogenated< 0.5% Specificity Stress Test: Tests the antibody's ability to reject sterically hindered, regiochemically shifted isomers.[1][2]

Analyst Insight: While 4-Chloroamphetamine often causes false positives due to the para-substitution mimicking the distal end of the pocket, 2,6-DCPPA is effectively "invisible" to most high-quality Amphetamine antibodies.[1] If your assay shows >5% cross-reactivity with 2,6-DCPPA, your antibody likely has poor stereochemical resolution at the "neck" of the binding pocket.

Experimental Protocol: Validating Cross-Reactivity

To objectively assess the interference of 2,6-DCPPA, follow this self-validating protocol. This workflow determines the IC50 (concentration inhibiting 50% of binding) to calculate precise cross-reactivity.[2]

Reagents Required[3][4][5]
  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, 0.1% BSA.[2]

  • Antibody: Anti-Amphetamine Monoclonal Antibody (e.g., clone AMP-2).[1][2]

  • Tracer: Amphetamine-HRP conjugate.[1][2]

  • Standards: d-Amphetamine (0, 10, 50, 100, 500 ng/mL).[1][2]

  • Test Article: 2,6-DCPPA (CAS 1213406-05-3 for S-isomer or racemate).[1][2]

Step-by-Step Methodology
  • Preparation of Stock:

    • Dissolve 10 mg of 2,6-DCPPA in 1 mL Methanol (Stock A: 10 mg/mL).

    • Dilute Stock A into Assay Buffer to create a 10,000 ng/mL working stock.[1][2]

  • Spiking Series:

    • Prepare a logarithmic dilution series of 2,6-DCPPA in urine-free buffer: 10,000, 1,000, 100, 10, and 1 ng/mL.

    • Run a parallel series for d-Amphetamine (the reference).[1][2]

  • Assay Execution:

    • Add 50 µL of Standard or Test Article to microplate wells.

    • Add 50 µL of Amphetamine-HRP Tracer.[1][2]

    • Add 50 µL of Anti-Amphetamine Antibody.[1][2]

    • Incubate: 30 minutes at Room Temperature (dark). Note: This equilibrium phase allows the 2,6-DCPPA to compete for binding sites.[1]

    • Wash: 3x with PBS-Tween.[1]

    • Develop: Add TMB Substrate (15 min), Stop with 1N HCl. Read OD at 450nm.[1][2]

  • Calculation:

    • Plot B/B0% (Bound/Maximum Bound) vs. Log Concentration.[1][2]

    • Calculate Cross-Reactivity (%) using the formula:

      
      [1][2]
      

Visualization: Mechanism of Steric Exclusion

The following diagram illustrates why 2,6-DCPPA fails to generate a signal in standard assays compared to the target.

G cluster_0 Immunoassay Competition Antibody Antibody Binding Pocket (Hydrophobic Cavity) BindingEvent Binding Affinity High (Signal Generated) Antibody->BindingEvent Complex Formed Target Target: Amphetamine (Unsubstituted Ring) Target->Antibody Fits Deeply Interferent Interferent: 2,6-DCPPA (2,6-Dichloro + C1 Amine) Interferent->Antibody Blocked by Cl atoms NoBinding Steric Clash & Exclusion (No Signal) Interferent->NoBinding Displaced by Tracer

Caption: Schematic of competitive binding. The 2,6-dichloro substitution (red path) physically prevents the molecule from entering the antibody pocket, preventing signal inhibition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58088014, 1-(2,6-Dichlorophenyl)propan-1-amine.[1][2] PubChem. Available at: [Link][1][2]

  • Smith, M. L., et al. (2014).[1][2] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Available at: [Link][1][2]

  • Hao, J., et al. (2019).[1][2][3] "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207)".[1][2][4][5] Journal of Medicinal Chemistry. (Demonstrates the use of the 2,6-dichlorophenyl moiety in drug design). Available at: [Link][1][2]

  • Cody, J. T. (1990).[1][2] "Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents." Journal of Analytical Toxicology. Available at: [Link]

Sources

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